Technical Documentation Center

1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid
  • CAS: 1408096-14-9

Core Science & Biosynthesis

Foundational

The Medicinal Chemist’s Guide to Azetidine-3-Carboxylic Acid Scaffolds

[1][2] Executive Summary Azetidine-3-carboxylic acid (Aze-3) represents a high-value, strained heterocyclic scaffold in modern drug discovery.[1][2][3] Unlike its regioisomer azetidine-2-carboxylic acid (a proline bioiso...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Azetidine-3-carboxylic acid (Aze-3) represents a high-value, strained heterocyclic scaffold in modern drug discovery.[1][2][3] Unlike its regioisomer azetidine-2-carboxylic acid (a proline bioisostere), Aze-3 functions primarily as a conformationally restricted analogue of


-aminobutyric acid (GABA) and isonipecotic acid (piperidine-4-carboxylic acid).[1][2] Its incorporation into drug candidates is a strategic maneuver to lower lipophilicity (cLogP), reduce metabolic liability, and rigidly define exit vectors for substituents, thereby enhancing ligand efficiency (LE).[2]

This technical guide dissects the physicochemical advantages, synthetic accessibility, and medicinal chemistry applications of the Aze-3 scaffold.[2]

Structural & Physicochemical Profile

The "Magic" of Ring Contraction

The transition from a six-membered piperidine or five-membered pyrrolidine to the four-membered azetidine ring introduces significant changes in molecular properties.[1][2]

PropertyPiperidine-4-COOHPyrrolidine-3-COOHAzetidine-3-COOH Impact on MedChem
Ring Strain ~0 kcal/mol~6 kcal/mol~26 kcal/mol Increased reactivity; altered pKa.[1][2]
pKa (Amine) ~10.8~10.5~9.5 - 9.8 Lower basicity improves membrane permeability (less ionized at physiological pH).[1][2]
LogP (Lipophilicity) HighMediumLow Lowers lipophilic ligand efficiency (LLE); reduces metabolic clearance.[1][2]
Vector Angle ~180° (Chair)Variable (Envelope)~160° (Puckered) Unique geometry for accessing binding pockets.[1][2]
Conformational Dynamics: The "Pucker"

Unlike the chair conformation of piperidine, the azetidine ring exists in a dynamic equilibrium between planar and puckered conformations.[2]

  • Planar: High torsional strain (eclipsing interactions).[1][2]

  • Puckered: Relieves torsional strain but increases angle strain.[1][2]

  • Medicinal Consequence: The energy barrier for inversion is low (~1.3 kcal/mol), allowing the scaffold to adapt to binding pockets while still imposing a rigid entropic penalty compared to acyclic chains.[2]

Vector Geometry

Aze-3 provides a specific exit vector for the carboxylic acid (or amide) substituent relative to the nitrogen lone pair.[1][2] While piperidine-4-carboxylic acid presents substituents at a 180° angle (trans-diequatorial), Aze-3 presents them at a slightly narrower angle due to the ring strain and puckering, often ideal for bridging interactions in GPCRs (e.g., S1P1 receptors) where a compact linker is required.[2]

Synthetic Methodologies

Accessing the Aze-3 scaffold requires overcoming the inherent ring strain.[1][2] Two primary routes dominate: the classical Cyclization/Functionalization and the modern Strain-Release methodology.[2]

Strategic Retrosynthesis (DOT Diagram)[1][2]

SynthesisRoutes Target Azetidine-3-Carboxylic Acid (Target Scaffold) Cyano 1-Boc-3-cyanoazetidine Cyano->Target Hydrolysis (NaOH) Bicyclo 1-Azabicyclo[1.1.0]butane (Strain Release) Bicyclo->Target Radical Carbo- functionalization Epichloro Epichlorohydrin Epichloro->Cyano Ring Closure & Substitution Haloamine Gamma-Haloamines Haloamine->Target Intramolecular Cyclization

Figure 1: Strategic retrosynthesis of Azetidine-3-carboxylic acid showing classical and modern disconnection approaches.[1][2]

Primary Synthetic Route: Nitrile Hydrolysis

The most robust lab-scale synthesis involves the hydrolysis of 3-cyanoazetidine.[1][2] The nitrile is typically installed via nucleophilic displacement on a 3-mesyloxy/tosyloxy azetidine or directly from epichlorohydrin derivatives.[1][2]

Advanced Route: Strain-Release Chemistry

Recent advances utilize 1-azabicyclo[1.1.0]butane (ABB).[1][2] This highly strained bicycle reacts with radical precursors or nucleophiles to open the central bond, generating 3-substituted azetidines directly.[2] This method is preferred for installing complex substituents at the 3-position without traditional protection/deprotection steps.[1][2]

Medicinal Chemistry Applications

GABA Uptake Inhibitors (GAT)

Azetidine-3-carboxylic acid is a conformationally restricted bioisostere of GABA.[1][2][4]

  • Mechanism: In the extended conformation, GABA binds to GAT-1 and GAT-3 transporters.[1][2]

  • Aze-3 Application: N-substituted derivatives of Aze-3 lock the amino and acid groups into a specific distance, improving selectivity for GAT subtypes.[1][2] For example, N-diarylbutenyl derivatives of Aze-3 have shown nanomolar affinity for GAT-1, preventing the reuptake of GABA and acting as potential anticonvulsants.[2]

Peptidomimetics: The -Turn Inducer

While proline (5-membered) induces


-turns in peptide chains, Azetidine-3-carboxylic acid induces 

-turns
.[1][2]
  • Why? The 4-membered ring imposes severe constraints on the

    
     and 
    
    
    
    torsion angles of the peptide backbone.[2]
  • Utility: This is exploited in the design of short antimicrobial peptides and protease inhibitors where a tight turn is required to fit into the active site.[2]

S1P Receptor Modulators

Sphingosine-1-phosphate (S1P) receptor modulators (e.g., for Multiple Sclerosis) often feature a zwitterionic "head" group.[1][2]

  • Design Choice: Replacing a flexible amino-acid tail with the rigid Aze-3 scaffold reduces the entropic cost of binding.[1][2]

  • Example: In the optimization of S1P1 agonists, the Aze-3 core serves as a compact linker that orients the acidic headgroup towards the polar pocket of the receptor while the N-substituent extends into the lipophilic channel.[2]

Experimental Protocols

Protocol A: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

A robust, scalable method via nitrile hydrolysis.[1][2]

Reagents:

  • 1-(tert-butoxycarbonyl)-3-cyanoazetidine (1.0 equiv)[1][2]

  • Sodium Hydroxide (NaOH) (5.0 equiv)[1][2]

  • Methanol (MeOH)[1][2]

  • Citric Acid (10% aq.[1][2] solution)

  • Dichloromethane (DCM)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-(tert-butoxycarbonyl)-3-cyanoazetidine (e.g., 3.7 g, 20 mmol) in MeOH (35 mL).

  • Base Addition: Prepare a solution of NaOH (4.0 g, 100 mmol) in water (35 mL) and add it to the methanolic solution.

  • Reflux: Heat the mixture to reflux (approx. 65-70°C) and stir for 4–6 hours. Monitor reaction progress via TLC (stain with KMnO4) until the starting nitrile is consumed.[1][2]

  • Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure (Rotavap) to remove MeOH.

  • Neutralization (Critical Step): Carefully acidify the remaining aqueous residue with 10% aqueous citric acid until pH ~4–5.[1][2] Note: Do not use strong mineral acids (HCl) to avoid Boc-deprotection.[1][2]

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Yield: The product is typically obtained as a white solid (Yield: >90%) and requires no further purification.[1][2]

Protocol B: General Amide Coupling with Aze-3

Coupling the scaffold to a drug core.[1]

  • Activation: Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1][2] Stir for 10 mins.

  • Coupling: Add the amine partner (R-NH2, 1.0 equiv).[1][2]

  • Reaction: Stir at Room Temperature for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO3, and Brine.

  • Deprotection: Treat the resulting amide with TFA/DCM (1:[1][2]4) to remove the Boc group if the free amine is required.[2]

Decision Framework: When to use Aze-3?

Use the following logic flow to determine if Azetidine-3-carboxylic acid is the right tool for your lead optimization:

DecisionTree Start Lead Optimization Issue Problem1 High Lipophilicity (cLogP > 4)? Start->Problem1 Problem2 Metabolic Instability? Problem1->Problem2 No Solution Incorporate Azetidine-3-COOH Problem1->Solution Yes (Lowers LogP) Problem3 Need Rigid Linker? Problem2->Problem3 No Problem2->Solution Yes (Blocks oxidation) Problem3->Solution Yes (Gamma Turn/Compact) Alternative Use Piperidine/Pyrrolidine Problem3->Alternative No (Flexible chain ok)

Figure 2: Decision matrix for scaffold selection in lead optimization.

References

  • Ji, Y. et al. (2018).[1][2] "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214.[2]

  • Baeza, J. L. et al. (2008).[1][2] "Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction." Journal of Organic Chemistry, 73(5), 1704-1715.[2]

  • Drug Hunter. (2025).[1][2][5] "Bioisosteres for Drug Hunters: Carboxylic Acids and Amides." Drug Hunter.

  • Clausen, R. P. et al. (2010).[1][2] "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship." European Journal of Medicinal Chemistry, 45(7).[2]

  • PubChem. "Azetidine-3-carboxylic acid Compound Summary."[1][2][6] National Library of Medicine.[1][2] [1][2]

Sources

Exploratory

The Azetidine Constraint: Technical Guide to N-Benzoyl Azetidine Carboxylic Acids

Executive Summary This technical guide provides a rigorous analysis of N-benzoyl azetidine carboxylic acids , a class of constrained peptidomimetics essential for high-precision drug design. Unlike their five-membered an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of N-benzoyl azetidine carboxylic acids , a class of constrained peptidomimetics essential for high-precision drug design. Unlike their five-membered analogue (proline), azetidine derivatives introduce unique conformational restrictions due to the high ring strain (~26 kcal/mol) and distinct puckering geometry of the four-membered ring. This guide details the synthetic pathways, rotameric dynamics, and medicinal utility of these scaffolds, specifically focusing on the 2-carboxylic acid (Aze) and 3-carboxylic acid pharmacophores.

Part 1: The Conformational Landscape

The utility of N-benzoyl azetidine carboxylic acids lies in their ability to restrict the conformational space of peptide backbones.

Ring Strain and Puckering

The azetidine ring is not planar; it exists in a puckered conformation with a puckering angle of approximately 11°. This contrasts with the more flexible pyrrolidine ring of proline. The energy barrier for ring inversion is low, but the N-benzoyl substitution imposes significant steric and electronic constraints that bias this equilibrium.

The Cis/Trans Rotameric Equilibrium

A critical feature of N-benzoyl azetidines is the slow rotation around the amide bond (N-C=O).

  • Proline: Typically exists as a mixture of trans (Z) and cis (E) rotamers, with trans favored (K_trans/cis ~ 3-4).

  • Azetidine: The N-benzoyl azetidine bond often exhibits a different cis/trans ratio due to the interaction between the carbonyl oxygen and the ring hydrogens (particularly at C2/C4). The barrier to rotation is generally lower than in proline, yet the population is highly solvent-dependent.

Visualization: Rotameric Equilibrium

The following diagram illustrates the equilibrium between the cis (E) and trans (Z) rotamers of N-benzoyl-L-azetidine-2-carboxylic acid.

AzetidineRotamers cluster_0 Solvent Effects (DMSO vs CDCl3) Trans Trans (Z) Rotamer (Open Conformation) TS Transition State (Partial Double Bond Break) Trans->TS Activation Energy TS->Trans Relaxation Cis Cis (E) Rotamer (Turn Inducing) TS->Cis Steric Clash Cis->TS Reversion

Caption: Thermodynamic equilibrium of N-benzoyl amide rotamers. The ratio dictates secondary structure induction (e.g., gamma-turns).

Part 2: Synthetic Architectures

Synthesis of N-benzoyl azetidine carboxylic acids requires careful handling to prevent ring opening (polymerization) or racemization.

Route A: Functionalization of L-Azetidine-2-Carboxylic Acid

The most direct route utilizes the natural product L-Azetidine-2-carboxylic acid (Aze), isolated from Convallaria majalis (Lily of the Valley) or produced synthetically.

Route B: De Novo Cyclization (Gamma-Lactone Route)

For large-scale preparation, the conversion of gamma-butyrolactone derivatives via alpha-halogenation and subsequent cyclization is preferred.

Route C: The Malonate Strategy (For 3-COOH derivatives)

Azetidine-3-carboxylic acid is synthesized via the alkylation of malonates with epichlorohydrin-equivalents or triflation of diols.

Visualization: Synthetic Workflow

SynthesisPathways Lactone Gamma-Butyrolactone Bromo alpha,gamma-Dibromobutyrate Lactone->Bromo Br2/P Malonate Diethyl Malonate AmineCycl N-Benzyl Azetidine Ester Malonate->AmineCycl Cyclization Aze2 L-Azetidine-2-COOH (Aze) Bromo->Aze2 1. NH3/Heat 2. Resolution Aze3 Azetidine-3-COOH AmineCycl->Aze3 Hydrolysis/H2-Pd Benzoyl N-Benzoyl-Azetidine-COOH Aze2->Benzoyl PhCOCl / NaOH (Schotten-Baumann) Aze3->Benzoyl PhCOCl / Et3N

Caption: Convergent synthetic pathways for 2- and 3-substituted azetidine scaffolds.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Schotten-Baumann Synthesis of N-Benzoyl-L-Azetidine-2-Carboxylic Acid

Objective: To synthesize N-benzoyl-L-Aze-OH without racemization or oligomerization.

Reagents:
  • L-Azetidine-2-carboxylic acid (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Sodium Hydroxide (2M aqueous solution)

  • Dichloromethane (DCM) or Diethyl Ether

  • HCl (1M and 6M)

Step-by-Step Methodology:
  • Dissolution (The Aqueous Phase): Dissolve L-azetidine-2-carboxylic acid (10 mmol) in 10 mL of 2M NaOH.

    • Why: High pH ensures the amino group is deprotonated (nucleophilic) while the carboxylate is ionized (soluble in water).

  • Biphasic Setup: Cool the solution to 0°C in an ice bath. Add 10 mL of DCM.

    • Why: The biphasic system protects the hydrolytically unstable benzoyl chloride until it reacts at the interface.

  • Acylation: Dropwise add benzoyl chloride (11 mmol) dissolved in 5 mL DCM over 15 minutes with vigorous stirring. Simultaneously, monitor pH and add additional NaOH to maintain pH > 10.

    • Critical Control Point: If pH drops below 9, the amine becomes protonated (unreactive), and yield drops.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Workup (Separation): Separate the layers. Extract the organic layer with dilute NaOH. Combine aqueous layers.[1][2]

    • Logic: The product is a carboxylic acid salt and stays in the aqueous phase; unreacted benzoyl chloride/byproducts stay in organic.

  • Acidification & Precipitation: Carefully acidify the aqueous layer with 6M HCl to pH 2.0 while cooling.

    • Observation: The N-benzoyl product should precipitate as a white solid or form an oil that crystallizes upon scratching.

  • Purification: Extract into Ethyl Acetate, dry over MgSO4, and recrystallize from EtOAc/Hexanes.

Part 4: Medicinal Chemistry Applications[4][6][7][8]

Comparative Analysis: Azetidine vs. Proline

The substitution of Proline with Azetidine (Aze) is a "bio-isosteric walk" used to fine-tune potency and metabolic stability.[3]

FeatureL-Proline (Pro)L-Azetidine-2-COOH (Aze)Impact on Drug Design
Ring Size 5-membered4-memberedAze reduces steric bulk; fits smaller pockets.
Ring Strain ~6 kcal/mol~26 kcal/molAze is more reactive; potential for covalent inhibition.
Turn Induction Beta-turns (Type I/II)Gamma-turnsAze tightens peptide turns; alters H-bonding network.
Amide Isomerism Trans favoredTrans favored (less strongly)Aze allows easier access to cis-amide conformations.
Therapeutic Targets
  • Thrombin Inhibitors: N-substituted azetidine-2-carboxylic acids mimic the P2 proline residue in thrombin inhibitors (e.g., precursors to melagatran), positioning the P1 arginine-mimic correctly in the active site.

  • Matrix Metalloproteinases (MMPs): The constrained geometry prevents proteolysis of the inhibitor itself while binding tightly to the zinc active site.

  • Toxicology as a Tool: Aze is misincorporated into proteins (e.g., collagen) in place of proline, causing misfolding.[4] In drug development, this mechanism is utilized in Antibody-Drug Conjugates (ADCs) where Aze derivatives act as toxic payloads.

References

  • Seebach, D., et al. (1990). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing Azetidine-2-Carboxylic Acid and L-Proline. Helvetica Chimica Acta. Link

  • Couty, F., & Drouillat, B. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • Zaghdoudi, K., et al. (2021).[5][6] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Link

  • Rubenstein, S., et al. (2006).[4] Azetidine-2-carboxylic acid: A toxic proline analogue. Phytochemistry. Link

  • Siodłak, D. (2015). Alpha,beta-dehydroamino acids in peptide engineering. Amino Acids.[5][3][7][4][8][9][10] Link (Context on constrained amino acid geometry).

Sources

Foundational

Solubility profile of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid, a substituted N-benzoyl azetidine derivative of interest in contemporary medicinal chemistry. Given the absence of extensive public data for this specific molecule, this document synthesizes foundational chemical principles to predict its solubility behavior and presents a detailed, field-proven experimental protocol for its empirical determination. The guide is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and the practical methodologies required for a robust characterization of this compound's solubility in a range of organic solvents, a critical parameter influencing its therapeutic potential and process development.

Introduction: The Significance of the Azetidine Scaffold and Solubility

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as valuable scaffolds in medicinal chemistry.[1][2] Their rigid, three-dimensional structure can impart favorable physicochemical properties, serving as bioisosteric replacements for larger, more flexible rings or as unique linkers that orient functional groups in a defined vector space.[3] The target molecule, 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid, combines this strained ring system with an N-acyl group and a carboxylic acid moiety, features common in pharmacologically active agents.[2]

A compound's solubility is a cornerstone of its developability profile, profoundly impacting everything from reaction work-ups and purification in chemical synthesis to absorption, distribution, metabolism, and excretion (ADME) properties in vivo.[4] Poor solubility can terminate the development of an otherwise promising drug candidate.[5] Therefore, a thorough understanding of the solubility of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid in various organic solvents is a prerequisite for its effective use in research and development. This guide provides the necessary predictive insights and experimental protocols to achieve this characterization.

Physicochemical Analysis and Predicted Solubility Profile

The solubility of a molecule is governed by its structural and electronic features, which dictate the nature and strength of its intermolecular interactions with a given solvent.

  • Structural Components:

    • Azetidine-3-carboxylic acid Core: This portion of the molecule is highly polar. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the azetidine nitrogen and carbonyl oxygen of the amide are hydrogen bond acceptors. This suggests an affinity for polar, protic solvents.

    • 2,4-Dimethylbenzoyl Group: This aromatic substituent is large, rigid, and nonpolar (lipophilic). It will contribute favorably to solubility in less polar and aromatic solvents through van der Waals forces and potential π-π stacking interactions.

  • Overall Molecular Character: The molecule possesses a distinct amphiphilic character, with both a polar, hydrophilic "head" (the carboxylic acid) and a large, nonpolar, lipophilic "tail" (the dimethylbenzoyl group). This duality means its solubility will be highly dependent on the solvent's ability to accommodate both functionalities. In general, carboxylic acids show decreasing water solubility as the carbon chain length increases, and the large benzoyl group here acts as a significant nonpolar component.[6]

Based on these principles, a predicted solubility profile across common laboratory solvents is presented in Table 1. This table serves as a hypothesis-driven starting point for experimental work.

Table 1: Predicted Solubility Profile of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Protic MethanolHighExcellent hydrogen bonding capabilities (both donor and acceptor) to solvate the carboxylic acid and amide groups.
EthanolHighSimilar to methanol, with slightly reduced polarity.
IsopropanolModerateIncreased alkyl character compared to methanol/ethanol may slightly reduce its efficiency in solvating the polar groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighA powerful, highly polar solvent capable of disrupting intermolecular hydrogen bonds in the solid state and solvating both polar and nonpolar moieties.
N,N-Dimethylformamide (DMF)Very HighSimilar to DMSO in its ability to act as a strong hydrogen bond acceptor and solvate a wide range of compounds.
AcetonitrileModerate to LowLess polar than DMSO/DMF and a weaker hydrogen bond acceptor, likely offering limited solvation for the carboxylic acid group.
AcetoneModerate to LowSimilar in polarity to acetonitrile; may struggle to effectively solvate the hydrogen-bonding functional groups.
Less Polar Dichloromethane (DCM)ModerateCapable of solvating the large nonpolar benzoyl group, but offers poor hydrogen bonding for the carboxylic acid.
Tetrahydrofuran (THF)ModerateA good solvent for many organic compounds, but its hydrogen bonding capacity is limited to being an acceptor.
Nonpolar TolueneLowFavorable interactions with the dimethylbenzoyl group, but highly unfavorable for the polar carboxylic acid.
Hexane / HeptaneVery Low / InsolubleAliphatic hydrocarbon that cannot effectively solvate the polar functional groups of the molecule.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "shake-flask" method is the gold-standard for determining equilibrium thermodynamic solubility.[7] It is a robust and accurate technique that measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[4][7]

Causality and Scientific Rationale

The core principle is to create a saturated solution in the presence of excess solid solute. This ensures that the solvent is fully saturated and the concentration of the dissolved solute represents the true equilibrium solubility. Key experimental choices are driven by this principle:

  • Use of Excess Solid: Guarantees that the equilibrium between the solid and dissolved states is reached and maintained. Visually confirming the presence of undissolved solid at the end of the experiment is a critical validation step.

  • Equilibration Time: A sufficient duration (typically 24-72 hours) is required for the dissolution process to reach a dynamic equilibrium. This is particularly important for complex molecules that may have slow dissolution kinetics.

  • Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature using an incubator or water bath is essential for reproducibility and accuracy.

  • Phase Separation: It is crucial to completely separate the saturated solution (supernatant) from the undissolved solid before analysis. Any particulate matter in the analyzed sample will lead to an overestimation of solubility. Centrifugation followed by careful filtration is the most reliable method.

  • Validated Analytical Method: A sensitive and specific analytical technique, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the concentration of the dissolved compound. A calibration curve with known standards must be generated to ensure quantitative accuracy.

Materials and Apparatus
  • 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid (e.g., 5-10 mg) to a pre-weighed vial. This ensures that the amount added is more than what is expected to dissolve.

  • Solvent Addition: Add a precise, known volume of the desired solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to allow it to reach equilibrium.

  • Phase Separation:

    • Remove the vial from the shaker and let it stand for a short period to allow larger particles to settle.

    • Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a syringe filter and dispense the solution into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Dilute the filtered solution with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the pre-determined HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC. Determine the concentration of the compound by comparing its peak area to the calibration curve.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL or µg/mL).

  • Validation: Perform each solubility measurement in triplicate to ensure reproducibility and report the mean and standard deviation. Visually inspect the vials post-equilibration to confirm the presence of undissolved solid.

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Analysis & Calculation A Add Excess Solid (>5 mg) to Vial B Add Known Volume of Solvent (1 mL) A->B C Seal and Agitate (24-48h at 25°C) B->C D Centrifuge Vial (10,000 rpm, 10 min) C->D Equilibrium Reached E Collect Supernatant with Syringe D->E F Filter with 0.22 µm Syringe Filter E->F G Dilute Sample to Linear Range F->G Clear Filtrate H Quantify by HPLC (vs. Calibration Curve) G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

  • ACS Publications. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures.
  • Google Patents. (n.d.). A method of measuring solubility.
  • Google Patents. (n.d.).
  • Lund University Publications. (n.d.).
  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Google Patents. (n.d.). Process for making azetidine-3-carboxylic acid.
  • ACS Publications. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • BenchChem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids.

Sources

Exploratory

A Technical Guide to the Bioisosteric Applications of Azetidine Rings in Drug Design

Abstract The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from a position of relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from a position of relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique combination of properties—conformational rigidity, inherent three-dimensionality, and favorable physicochemical attributes—makes it a highly attractive bioisostere for a variety of common structural motifs. This in-depth technical guide explores the multifaceted applications of the azetidine ring as a bioisosteric replacement in drug design. We will delve into the fundamental principles governing its use, examine its impact on pharmacokinetic and pharmacodynamic profiles, and provide practical insights into its synthetic accessibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this strained yet valuable heterocycle.

Introduction: The Rise of a Strained Ring in Medicinal Chemistry

The concept of bioisosterism, the substitution of a chemical moiety with another that produces a similar biological response, is a cornerstone of modern drug design.[1][2] The strategic replacement of functional groups can lead to significant improvements in a molecule's potency, selectivity, metabolic stability, and overall developability.[2] For many years, the inherent ring strain of the azetidine nucleus, approximately 25.4 kcal/mol, presented a significant synthetic hurdle, limiting its widespread adoption.[3] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, leading to a surge in their incorporation into drug candidates.[4]

The value of the azetidine ring lies in its distinct structural and electronic properties.[5] Its rigid, puckered conformation restricts the rotational freedom of appended substituents, pre-organizing them for optimal interaction with a biological target.[4][6] This can lead to an enhancement in binding affinity and selectivity.[4] Furthermore, the presence of the nitrogen atom introduces a degree of polarity and a hydrogen bond accepting capability, which can improve aqueous solubility and modulate lipophilicity.[4][7] These features are particularly advantageous in the design of central nervous system (CNS) active agents where precise control over physicochemical properties is paramount.[4]

This guide will provide a comprehensive overview of the bioisosteric applications of azetidines, focusing on their role as replacements for commonly employed rings such as piperidines, pyrrolidines, and even aromatic systems. We will explore the underlying rationale for these substitutions and showcase successful examples from the literature, including approved drugs and clinical candidates.

Physicochemical Properties and Conformational Preferences of Azetidines

The unique physicochemical profile of the azetidine ring is a primary driver of its utility in drug design.[8] The strained four-membered ring influences bond angles and lengths, resulting in a non-planar, puckered conformation.[7] This inherent three-dimensionality provides distinct exit vectors for substituents, allowing for the exploration of novel chemical space.[4][9]

PropertyAzetidinePyrrolidinePiperidine
Ring Strain (kcal/mol) ~25.4[3]~5.4[3]Negligible
pKa (of conjugate acid) ~11.3[10]~11.3~11.2
Calculated LogP -0.1[10]0.30.8
Molecular Weight ( g/mol ) 57.09[10]71.1285.15
Table 1: Comparison of key physicochemical properties of azetidine and its larger ring analogs.

The nitrogen atom in the azetidine ring is basic, with a pKa comparable to that of pyrrolidine and piperidine.[10] However, the constrained nature of the ring can influence the accessibility of the nitrogen lone pair, which can in turn affect its hydrogen bonding capabilities and interactions with metabolic enzymes. The smaller size and lower lipophilicity of the azetidine ring compared to its five- and six-membered counterparts can be advantageous for improving solubility and reducing metabolic clearance.[9]

Caption: Comparative structures of azetidine, pyrrolidine, and piperidine.

Synthetic Strategies for Accessing Functionalized Azetidines

The increased interest in azetidines has spurred the development of robust and versatile synthetic methods.[3][11] Historically, the synthesis of this strained ring system was challenging, often requiring harsh conditions and resulting in low yields.[4][7] However, modern organic synthesis has provided a toolbox of methodologies to access a wide variety of substituted azetidines.

Intramolecular Cyclization of γ-Amino Alcohols and Halides

The classical approach to azetidine synthesis involves the intramolecular cyclization of a γ-amino halide or a related substrate.[7] This method, while foundational, can be limited by the availability of the starting materials and the potential for competing elimination reactions.

Experimental Protocol: Synthesis of N-benzyl-azetidine

  • To a solution of 3-chloro-N-benzylpropan-1-amine (1.0 eq) in a suitable solvent such as acetonitrile is added a base, for example, potassium carbonate (2.0 eq).

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.

  • Purification by flash column chromatography on silica gel yields the desired N-benzyl-azetidine.

[2+2] Cycloadditions

The [2+2] cycloaddition between an imine and an alkene is a powerful method for the construction of the azetidine ring.[12] This approach allows for the rapid assembly of substituted azetidines with good stereocontrol.

Ring Expansion and Contraction Reactions

G start Starting Materials (γ-amino halides, imines, alkenes) cycloaddition [2+2] Cycloaddition start->cycloaddition cyclization Intramolecular Cyclization start->cyclization ring_mod Ring Expansion/ Contraction start->ring_mod azetidine Functionalized Azetidine cycloaddition->azetidine cyclization->azetidine ring_mod->azetidine

Caption: Key synthetic routes to functionalized azetidines.

Bioisosteric Applications of the Azetidine Ring

The true power of the azetidine ring in drug design lies in its versatility as a bioisosteric replacement for a variety of common structural motifs.

Azetidine as a Piperidine and Pyrrolidine Bioisostere

One of the most common applications of the azetidine ring is as a smaller, more conformationally constrained bioisostere for piperidine and pyrrolidine.[9][13] This substitution can lead to a number of beneficial effects:

  • Improved Metabolic Stability: The smaller ring size and altered conformation of azetidine can make it less susceptible to metabolism by cytochrome P450 enzymes.[13] For example, replacing a metabolically labile piperidine ring with an azetidine can block common metabolic pathways such as N-dealkylation and ring oxidation.[13]

  • Enhanced Solubility: The introduction of the more polar azetidine ring can lead to an increase in aqueous solubility, a critical parameter for oral bioavailability.[9]

  • Modulation of Basicity: While the intrinsic basicity of the nitrogen atom is similar across these rings, the steric environment of the azetidine nitrogen can influence its pKa and interactions with biological targets.[14]

  • Novel Exit Vectors: The distinct puckered conformation of the azetidine ring provides different spatial orientations for substituents compared to the chair/boat conformations of piperidine or the envelope/twist conformations of pyrrolidine.[9] This allows for the exploration of new binding interactions and can lead to improved potency and selectivity.

A notable example is the development of mGlu2 receptor positive allosteric modulators (PAMs), where a 3-(azetidin-3-yl)-1H-benzimidazol-2-one core was identified as an optimal bioisosteric replacement for a spiro-oxindole piperidine, resulting in comparable activity and improved metabolic stability.[15]

Azetidine as a Proline Bioisostere

Azetidine-2-carboxylic acid is a non-proteogenic amino acid that can act as a proline mimic.[16][17] Its incorporation into peptides and small molecules can induce unique conformational constraints. While proline is known to favor β-turns in peptides, the smaller azetidine ring has been shown to stabilize γ-turn-like conformations.[18] This ability to influence secondary structure can be a powerful tool in the design of peptidomimetics with enhanced stability and biological activity. For instance, replacing proline with an azetidine-2-carboxamide in a series of STAT3 inhibitors resulted in a significant boost in potency.[19]

Spirocyclic Azetidines as Bioisosteres

Spirocyclic systems containing an azetidine ring have emerged as valuable three-dimensional scaffolds in drug discovery.[20][21] These rigid structures can serve as bioisosteres for a variety of common motifs, including piperazine, morpholine, and piperidine.[20] For example, 2,6-diazaspiro[3.3]heptane can mimic the spatial arrangement of piperazine, while 2-oxa-6-azaspiro[3.3]heptane can act as a morpholine bioisostere.[20] These spirocyclic azetidines offer novel exit vectors and can improve physicochemical properties, leading to the development of drug candidates with enhanced profiles.[20]

G cluster_original Original Moiety cluster_bioisostere Azetidine Bioisostere piperidine Piperidine/ Pyrrolidine azetidine Azetidine piperidine->azetidine Improved metabolic stability Enhanced solubility proline Proline azetidine_acid Azetidine-2-carboxylic acid proline->azetidine_acid Induces γ-turns Alters peptide conformation piperazine Piperazine spiro_azetidine Spirocyclic Azetidine piperazine->spiro_azetidine Maintains spatial orientation Novel 3D scaffold

Caption: Bioisosteric relationships of the azetidine ring.

Case Studies: Approved Drugs and Clinical Candidates

The successful application of the azetidine ring as a bioisostere is exemplified by a growing number of approved drugs and clinical candidates across various therapeutic areas.

DrugTherapeutic AreaRole of Azetidine
Baricitinib [8]Rheumatoid ArthritisThe azetidine-containing side chain contributes to the overall physicochemical properties and binding affinity.
Cobimetinib [8]MelanomaThe azetidine amide motif plays a role in the molecule's unique torsional profile and interactions with the target.[22]
Azelnidipine [8]HypertensionThe azetidine ring is a key component of this calcium channel blocker.[6]
Sarolaner [8]Veterinary ParasiticideThe azetidine moiety is integral to the molecule's structure and activity.

These examples highlight the diverse roles that the azetidine ring can play in optimizing the properties of a drug molecule, from improving metabolic stability and solubility to providing unique structural features for target engagement.

Conclusion and Future Perspectives

The azetidine ring has firmly established itself as a valuable and versatile building block in modern drug discovery. Its unique combination of conformational rigidity, three-dimensionality, and favorable physicochemical properties makes it an attractive bioisosteric replacement for a wide range of common structural motifs. As synthetic methodologies continue to evolve, providing even greater access to diverse and complex azetidine derivatives, we can expect to see an even broader application of this strained yet powerful heterocycle in the design of next-generation therapeutics. The ability of the azetidine ring to confer improved pharmacokinetic and pharmacodynamic properties will undoubtedly continue to make it a cornerstone of medicinal chemistry for years to come.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Cheekatla, S. R. (2026).
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.
  • Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.).
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. (2016). Taylor & Francis Online.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (n.d.). BenchChem.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
  • Small Ring Carbocations for Late-Stage Functionalisation and Medicinal Chemistry. (2026). GtR.
  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. (n.d.). PMC.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Background and conceptual design a Aza-azetidine bioisostere of piperazine... (n.d.).
  • Spiroazetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PMC.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Society for Experimental Biology and John Wiley & Sons Ltd.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Journal of Chemical and Pharmaceutical Research.
  • Chemical Properties of Azetidine (CAS 503-29-7). (n.d.). Cheméo.
  • Azetidine Amides in Drugs: Structure Search. (2024). Drug Hunter.
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2017).
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry.
  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. (2023). MDPI.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.
  • Azetidines. (n.d.). Enamine.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). SlideShare.
  • Azetidine | C3H7N. (n.d.). PubChem.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PMC.
  • Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (2008). PubMed.
  • Examples of azetidine‐based bioisosters. (n.d.).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). RSC Publishing.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.

Sources

Foundational

Technical Whitepaper: Identification, Synthesis, and Application of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Executive Summary In modern drug discovery, the rigidification of flexible linkers is a proven strategy to minimize the entropic penalty of target binding. 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rigidification of flexible linkers is a proven strategy to minimize the entropic penalty of target binding. 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid represents a highly specialized, conformationally restricted building block designed for this exact purpose. By coupling a highly strained, four-membered nitrogen heterocycle with a sterically hindered, lipophilic aromatic domain, this compound serves as a critical vector in advanced medicinal chemistry, particularly in the design of targeted protein degraders and bioconjugates.

Chemical Identity & Structural Descriptors

A common challenge in sourcing specialized fragments is the absence of a universally indexed Chemical Abstracts Service (CAS) Registry Number. While the parent scaffold, azetidine-3-carboxylic acid , is a well-characterized and commercially available compound with the CAS Number 36476-78-5 [1],[2], the specific 2,4-dimethylbenzoyl derivative is typically synthesized on-demand or generated in situ. Consequently, it operates as a proprietary or custom-synthesized intermediate rather than a standard catalog item.

To ensure unambiguous identification across computational and synthetic workflows, researchers must rely on fundamental structural descriptors:

  • IUPAC Name: 1-(2,4-dimethylbenzoyl)azetidine-3-carboxylic acid

  • SMILES String: CC1=CC(=C(C=C1)C(=O)N2CC(C2)C(=O)O)C

  • InChI: InChI=1S/C13H15NO3/c1-8-3-4-10(9(2)5-8)12(15)14-6-11(7-14)13(16)17/h3-5,11H,6-7H2,1-2H3,(H,16,17)

Physicochemical Profiling

Understanding the physicochemical parameters of this fragment is essential for predicting its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a final drug candidate. The table below summarizes the calculated properties of the core compound.

PropertyValueComputational / Experimental Basis
Molecular Formula C₁₃H₁₅NO₃Exact Mass Calculation
Molecular Weight 233.26 g/mol Standard Atomic Weights
Topological Polar Surface Area (TPSA) 57.6 Ų2D Structure Estimation (COOH + Amide)
Hydrogen Bond Donors (HBD) 1Carboxylic Acid (-OH)
Hydrogen Bond Acceptors (HBA) 3Carbonyls (x2), Acid (-OH)
Calculated LogP (xLogP3) ~1.8Lipophilicity Estimation
Rotatable Bonds 2Aryl-Carbonyl, Azetidine-COOH

Synthetic Methodology: A Self-Validating Protocol

To generate 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid, a biphasic Schotten-Baumann N-acylation is the most efficient route. As a Senior Application Scientist, I emphasize that a robust protocol must not rely on blind faith; it must be a self-validating system where each step proves its success before the next begins.

Protocol: Biphasic N-Acylation

Objective: Chemoselective N-acylation of the azetidine core while preventing the hydrolysis of the electrophile.

  • Step 1: Initiation & Baseline Setting

    • Action: Dissolve azetidine-3-carboxylic acid (1.0 eq) in a 1:1 (v/v) mixture of 1M aqueous NaOH and Tetrahydrofuran (THF).

    • Causality: The highly polar azetidine core is insoluble in pure organic solvents. The aqueous base deprotonates the amine (pKa ~8.5), rendering it a potent nucleophile.

    • Self-Validation: Test the solution with pH paper. A confirmed pH ≥ 10 validates that the amine is fully deprotonated and ready for coupling.

  • Step 2: Electrophile Addition

    • Action: Cool the reaction vessel to 0 °C. Add 2,4-dimethylbenzoyl chloride (1.1 eq) dropwise under vigorous stirring.

    • Causality: The biphasic interface separates the water-sensitive acid chloride from the aqueous base until the reaction occurs. Cooling to 0 °C kinetically suppresses the competitive side-reaction (hydrolysis of the acid chloride into 2,4-dimethylbenzoic acid).

    • Self-Validation: Monitor the pH continuously. The reaction generates HCl as a byproduct, which will actively lower the pH. The requirement to manually add drops of 1M NaOH to maintain pH > 9 is real-time proof that the coupling reaction is occurring.

  • Step 3: Reaction Completion

    • Action: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation: Perform Thin Layer Chromatography (TLC) and stain with Ninhydrin. The complete absence of a purple/pink spot validates 100% consumption of the secondary amine.

  • Step 4: Isolation

    • Action: Wash the aqueous layer with ethyl acetate to extract unreacted acid chloride. Acidify the aqueous layer to pH 2 using 1M HCl.

    • Causality: Acidification neutralizes the carboxylate salt back to a carboxylic acid, drastically reducing its aqueous solubility.

    • Self-Validation: The immediate formation of a dense white precipitate validates successful product formation and isolation. Extract the precipitate with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Applications in Advanced Therapeutics

Azetidine derivatives are highly valued in pharmaceutical research[2]. Specifically, the azetidine-3-carboxylic acid scaffold is heavily utilized as a core nitrogen-containing heterocyclic intermediate in oncology and targeted therapies[3].

By appending the 2,4-dimethylbenzoyl group, the resulting compound becomes an ideal candidate for:

  • Proteolysis-Targeting Chimeras (PROTACs): It acts as a specialized, rigid alkyl chain-based linker[3]. The steric bulk of the dimethyl-aromatic ring combined with the strained azetidine restricts rotational degrees of freedom, locking the PROTAC into a bioactive conformation and enhancing ternary complex formation.

  • Antibody-Drug Conjugates (ADCs): It serves as a non-cleavable linker[3]. The steric hindrance around the newly formed amide bond protects the payload from premature enzymatic cleavage in systemic circulation, ensuring the drug is only released upon internalization and complete lysosomal degradation of the antibody vector.

Structural & Workflow Visualization

G cluster_0 Precursors A Azetidine-3-carboxylic acid (Core Scaffold) C Biphasic N-Acylation (NaOH / THF-H2O, 0°C) A->C Nucleophile B 2,4-Dimethylbenzoyl chloride (Acyl Donor) B->C Electrophile D 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid (Target Compound) C->D pH-Controlled Coupling E Therapeutic Integration (PROTACs / ADCs) D->E Vectorization

Fig 1: Self-validating synthetic workflow for 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24864361, Azetidine-3-carboxylic acid. Retrieved from[Link]

Sources

Exploratory

A Technical Guide to Predicting the Metabolic Stability of Azetidine-Based Compounds

Abstract The azetidine ring, a four-membered saturated heterocycle, has become an increasingly popular scaffold in modern drug discovery.[1][2] Its unique structural and physicochemical properties, such as high sp3-chara...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, has become an increasingly popular scaffold in modern drug discovery.[1][2] Its unique structural and physicochemical properties, such as high sp3-character and conformational rigidity, can confer improved solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1][2] However, like all molecular scaffolds, azetidine-containing compounds are susceptible to metabolic transformation, which can impact their efficacy and safety.[3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core principles and methodologies for predicting and assessing the metabolic stability of this important class of molecules. We will explore the common metabolic pathways, detail robust in vitro experimental protocols, discuss the growing role of in silico predictive models, and outline rational design strategies to mitigate metabolic liabilities.

Introduction: The Rise of Azetidine in Medicinal Chemistry

The strategic incorporation of small, strained ring systems is a powerful tactic in medicinal chemistry. Azetidines, in particular, serve as valuable bioisosteres for more common saturated heterocycles like pyrrolidines and piperidines, often leading to superior drug-like properties.[2] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine motif, highlighting its role in enhancing metabolic stability and receptor selectivity.[1]

Understanding a compound's metabolic fate is a critical step in drug development.[4] Rapid metabolism by enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver, can lead to low bioavailability and short duration of action, hindering therapeutic potential.[5][6] Therefore, early assessment of metabolic stability allows chemists to prioritize compounds and make strategic structural modifications to enhance drug-like properties.[4][7] This guide focuses specifically on the challenges and solutions associated with predicting the metabolic fate of azetidine-containing molecules.

Metabolic Fates of the Azetidine Ring

Saturated heterocycles are most frequently metabolized at positions adjacent to the heteroatom.[7] For the azetidine ring, several metabolic pathways are of primary concern. The principal enzymatic drivers of these transformations are Phase I enzymes, particularly the cytochrome P450 (CYP) family, located predominantly in the liver.[6][8][9]

Common Metabolic Pathways:

  • C-H Oxidation: CYP-mediated oxidation of the carbon atoms alpha to the nitrogen is a common metabolic route. This can lead to the formation of hydroxylated metabolites which may be further oxidized.

  • N-Dealkylation: If the azetidine nitrogen is substituted with an alkyl group, N-dealkylation is a potential metabolic pathway.

  • Ring Opening: While less common for unsubstituted rings, the high ring strain of azetidine can make it susceptible to nucleophilic attack, potentially leading to ring-opening reactions. A notable example involves Glutathione S-transferase (GST)-catalyzed ring opening, which can occur without prior CYP-mediated activation.[10] This pathway involves a nucleophilic attack by glutathione on the carbon atom alpha to the nitrogen.[10]

The specific metabolic pathway that dominates depends on the overall structure of the molecule, including the substitution pattern on the ring and the nature of adjacent functional groups.

cluster_0 Azetidine Core Metabolism Parent Substituted Azetidine Compound Oxidation C-H Oxidation (α to Nitrogen) Parent->Oxidation CYP450 (Phase I) Dealkylation N-Dealkylation Parent->Dealkylation CYP450 (Phase I) RingOpening Ring Opening (e.g., GST-mediated) Parent->RingOpening GST (Phase II) Hydroxylated Hydroxylated Metabolite Oxidation->Hydroxylated Dealkylated Dealkylated Metabolite Dealkylation->Dealkylated Conjugate Glutathione Conjugate RingOpening->Conjugate

Caption: Key metabolic pathways for azetidine-containing compounds.

In Vitro Prediction of Metabolic Stability

In vitro assays are the cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[3] They provide quantitative data on a compound's intrinsic clearance (CLint), which is the inherent ability of hepatic enzymes to metabolize a drug.[11][12][13] The two most common systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This assay is a widely used, high-throughput screen to evaluate Phase I metabolism.[14] Liver microsomes are subcellular fractions isolated from hepatocytes that contain a high concentration of CYP enzymes.[9][12] The assay measures the rate of disappearance of a parent compound over time.

Causality: The choice of microsomes is based on efficiency and focus. Since over 75% of oxidative drug metabolism is mediated by CYPs, this model provides a rapid and cost-effective way to identify major metabolic liabilities related to Phase I enzymes.[6][8]

ParameterTypical ConditionRationale
Test System Pooled Human Liver Microsomes (HLM)Averages out inter-individual variability in enzyme expression.[9][11]
Protein Conc. 0.5 mg/mLBalances enzymatic activity with potential for non-specific binding.[9][11]
Compound Conc. 1 µMLow enough to be under Km for most enzymes, approximating first-order kinetics.[9]
Cofactor NADPH (1 mM)Essential cofactor for CYP450 enzyme activity.[9][15]
Time Points 0, 5, 15, 30, 45, 60 minCaptures a range of clearance rates from high to low.[11]
Analysis LC-MS/MSProvides sensitive and specific quantification of the parent compound.[11]

Step-by-Step Protocol: Liver Microsomal Stability

  • Preparation: Thaw pooled liver microsomes on ice. Prepare a 100 mM phosphate buffer (pH 7.4). Prepare test compound stock solutions in DMSO.[15]

  • Reaction Mixture: In a 96-well plate, add buffer, test compound (final concentration 1 µM), and microsomes (final concentration 0.5 mg/mL).[15]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[15]

  • Initiation: Initiate the reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM). The t=0 sample is taken immediately before this step by quenching with a cold organic solvent (e.g., acetonitrile).[14][15]

  • Incubation: Incubate the plate at 37°C with shaking.

  • Sampling & Quenching: At subsequent time points (e.g., 5, 15, 30, 45 min), remove an aliquot of the reaction mixture and quench it in a separate plate containing cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.[14]

  • Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.[15]

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is the rate constant (k).

    • Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration])[14]

Self-Validation System:

  • Positive Controls: Include compounds with known clearance rates (e.g., Verapamil for high clearance, Diazepam for low clearance) to validate assay performance.[11]

  • Negative Control: A "-NADPH" condition where the cofactor is omitted. No significant compound loss should be observed, confirming the metabolism is enzyme-dependent.[15]

Hepatocyte Stability Assay

For a more comprehensive assessment, primary hepatocytes are the "gold standard" as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in an intact cellular environment.[3][16][17]

Causality: This model is chosen when Phase II metabolism (e.g., glucuronidation, sulfation) or the influence of drug transporters is expected to be significant. It provides a more physiologically relevant system than microsomes.[11][18]

ParameterTypical ConditionRationale
Test System Cryopreserved Human HepatocytesProvides convenience and access to a pooled donor source.[16][17]
Cell Density 0.5 - 1.0 million cells/mLEnsures sufficient enzymatic capacity for metabolism.[16]
Compound Conc. 1 µMStandard concentration for initial screening.
Time Points 0, 15, 30, 60, 90, 120 minLonger incubation times are often needed to capture slower metabolic pathways.[11]
Analysis LC-MS/MSSensitive and specific quantification.

Step-by-Step Protocol: Hepatocyte Stability

  • Cell Thawing & Plating: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently transfer to pre-warmed media, centrifuge to remove cryoprotectant, and resuspend in incubation media. Determine cell viability (must be >80%).[17]

  • Incubation Setup: In a suspension format, add hepatocytes to a 96-well plate at the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[16]

  • Initiation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling & Quenching: At specified time points, remove aliquots and quench with cold acetonitrile containing an internal standard.

  • Processing & Analysis: Process samples as described in the microsomal assay protocol for LC-MS/MS analysis.

  • Data Analysis: Calculate half-life and intrinsic clearance.

    • CLint (µL/min/10^6 cells): (0.693 / t½) * (1 / [cell density])[16]

cluster_1 In Vitro Assay Workflow Prep Prepare Reagents (Compound, Microsomes/ Hepatocytes, Buffer) Initiate Initiate Reaction (Add Cofactor/Compound) Prep->Initiate Incubate Incubate at 37°C Sample Sample at Time Points & Quench Reaction Incubate->Sample Initiate->Incubate Analyze LC-MS/MS Analysis Sample->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: General workflow for in vitro metabolic stability assays.

In Silico & Computational Prediction

Computational models are increasingly used to predict metabolic liabilities before a compound is even synthesized, saving significant time and resources.[19][20] These methods range from identifying likely sites of metabolism (SoMs) to predicting the actual metabolites formed.

  • Site of Metabolism (SoM) Prediction: Tools like SMARTCyp or Xenosite use knowledge-based systems and machine learning to predict which atoms in a molecule are most susceptible to CYP-mediated oxidation.[21] For an azetidine compound, these tools would likely flag the C-H bonds alpha to the nitrogen as potential "hotspots."

  • Metabolite Prediction: More advanced deep learning and language models can now predict the structures of potential metabolites.[21] These tools can help anticipate the formation of active or toxic metabolites.

  • Quantum Mechanics (QM) / Molecular Mechanics (MM): These methods can be used to model the interaction of a compound with a specific CYP enzyme active site and calculate the activation energies for different metabolic reactions. This provides a mechanistic understanding of why one site is more labile than another.

While powerful, in silico predictions must always be confirmed by in vitro experimental data. They serve as a valuable guide for medicinal chemists, not a replacement for empirical testing.[19]

Rational Design Strategies to Enhance Metabolic Stability

Data from in vitro and in silico analyses guide the rational design of more stable analogues. The goal is to block or shield metabolic hotspots without compromising the compound's desired biological activity.[7]

cluster_2 Design Strategy Decision Tree Start Metabolic Liability Identified in Azetidine Compound IsAlpha Is liability at α-carbon? Start->IsAlpha IsNitrogen Is liability at N-substituent? IsAlpha->IsNitrogen No Steric Introduce Steric Bulk near α-carbon (e.g., gem-dimethyl) IsAlpha->Steric Yes EWG Incorporate Electron Withdrawing Group (EWG) (e.g., Fluorine) IsAlpha->EWG Yes ModifySub Modify or Replace N-substituent IsNitrogen->ModifySub Yes Reassess Re-synthesize & Re-assay for Metabolic Stability Steric->Reassess EWG->Reassess ModifySub->Reassess

Caption: Decision tree for improving azetidine metabolic stability.

Key Strategies:

  • Steric Shielding: Introducing a bulky substituent near a metabolically labile site can physically block the enzyme's access.[5] For an azetidine, this could involve creating a gem-dimethyl group on a carbon adjacent to the ring.

  • Electronic Modification: Oxidative metabolism often targets electron-rich sites.[22] Replacing a hydrogen atom with an electron-withdrawing group, such as fluorine, can decrease the electron density at a metabolic hotspot, making it less susceptible to CYP-mediated attack.[5][7] This is a common and highly effective strategy.

  • Scaffold Hopping/Bioisosteric Replacement: If the azetidine ring itself is the primary source of instability, replacing it with a different, more stable heterocycle may be necessary.[7][22] However, this can significantly alter other properties and should be considered carefully. For example, in some cases, an azetidine ring has been shown to be more metabolically stable than a larger pyrrolidine ring.[7]

Conclusion

The azetidine scaffold is a valuable tool in the medicinal chemist's arsenal for developing drugs with favorable pharmacokinetic properties. However, achieving metabolic stability requires a proactive and integrated approach. By combining robust in vitro assays like the liver microsomal and hepatocyte stability assays with the predictive power of modern in silico tools, researchers can gain a clear understanding of a compound's metabolic liabilities. This knowledge enables the application of rational design principles—such as steric shielding and electronic modification—to systematically engineer molecules with enhanced stability, ultimately increasing the probability of developing a successful drug candidate.

References

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: MDPI URL: [Link]

  • Title: Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation Source: PubMed URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Hepatocyte Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL: [Link]

  • Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans Source: MDPI URL: [Link]

  • Title: The structures of the azetidine derivatives optimized at the B3MP2... Source: ResearchGate URL: [Link]

  • Title: Computational modeling for predicting the drug metabolism: A novel approach for developing new drugs and to predict drug interactions Source: Indian Journal of Biochemistry and Biophysics (IJBB) URL: [Link]

  • Title: Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability Source: IJPPR URL: [Link]

  • Title: Microsomal Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL: [Link]

  • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: PMC URL: [Link]

  • Title: (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets Source: ResearchGate URL: [Link]

  • Title: Machine learning models in the prediction of drug metabolism: Challenges and future perspectives Source: PMC URL: [Link]

  • Title: Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens Source: PMC - NIH URL: [Link]

  • Title: Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases Source: MDPI URL: [Link]

  • Title: Hepatic Drug Metabolism and Cytochrome P450 Source: OpenAnesthesia URL: [Link]

  • Title: Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Source: Agilent URL: [Link]

  • Title: Determination of Microsomal Stability by UPLC -MS/MS Source: Waters Corporation URL: [Link]

  • Title: ADME Microsomal Stability Assay Source: BioDuro URL: [Link]

  • Title: Hepatocyte Stability Assay Source: Creative Bioarray URL: [Link]

  • Title: MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering Source: Briefings in Bioinformatics | Oxford Academic URL: [Link]

  • Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI URL: [Link]

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: metabolic stability & determining intrinsic drug clearance Source: YouTube URL: [Link]

  • Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv URL: [Link]

  • Title: Harnessing Advanced Predictive Models to Propel Drug Metabolism and Pharmacokinetics Source: Excelra URL: [Link]

  • Title: Metabolic Stability and Metabolite Analysis of Drugs Source: Creative Diagnostics URL: [Link]

  • Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development Source: PubMed URL: [Link]

  • Title: Computational modeling for predicting the drug metabolism: A novel approach for developing new drugs and to predict drug interactions Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Introduction Azetidine-containing compounds are of significant interest to the pharmaceutical and agrochemical industries due to their unique structural and biological properties. The strained four-membered ring of azeti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidine-containing compounds are of significant interest to the pharmaceutical and agrochemical industries due to their unique structural and biological properties. The strained four-membered ring of azetidine can act as a rigid scaffold, influencing the conformation of molecules and their interactions with biological targets. Specifically, N-acylated azetidine-3-carboxylic acid derivatives are valuable building blocks in drug discovery, serving as constrained amino acid analogues.[1] This document provides a detailed, research-grade protocol for the synthesis of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid, a novel compound with potential applications in medicinal chemistry.

The synthetic strategy outlined herein is designed for robustness and scalability, proceeding through three main stages:

  • Protection of the carboxylic acid functionality of the starting material, azetidine-3-carboxylic acid, via esterification.

  • N-acylation of the azetidine ester with 2,4-dimethylbenzoyl chloride.

  • Deprotection of the ester to yield the final carboxylic acid product.

This multi-step approach ensures high yields and purity by minimizing side reactions. Each step is accompanied by a detailed explanation of the underlying chemical principles, ensuring that the researcher can not only execute the protocol but also adapt it as needed.

Synthesis Overview

The overall synthetic pathway for 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is depicted below. The process begins with the commercially available azetidine-3-carboxylic acid.

Synthesis_Workflow Overall Synthesis Scheme A Azetidine-3-carboxylic acid B Methyl azetidine-3-carboxylate A->B Esterification (SOCl2, Methanol) C Methyl 1-(2,4-dimethylbenzoyl)azetidine-3-carboxylate B->C N-Acylation (2,4-Dimethylbenzoyl chloride, Base) D 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid C->D Hydrolysis (LiOH, THF/H2O)

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Esterification of Azetidine-3-carboxylic acid

Objective: To protect the carboxylic acid group as a methyl ester to prevent unwanted side reactions during the subsequent N-acylation step.

Rationale: The direct acylation of azetidine-3-carboxylic acid can be complicated by the presence of the acidic proton of the carboxylic acid. By converting it to a methyl ester, we ensure that the acylation occurs selectively at the more nucleophilic nitrogen atom of the azetidine ring. Thionyl chloride in methanol is a classic and efficient method for this transformation.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
Azetidine-3-carboxylic acidC₄H₇NO₂101.105.0 g49.4 mmol
Methanol (anhydrous)CH₃OH32.04100 mL-
Thionyl chlorideSOCl₂118.974.3 mL59.3 mmol
Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend azetidine-3-carboxylic acid (5.0 g, 49.4 mmol) in anhydrous methanol (100 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (4.3 mL, 59.3 mmol) dropwise over 15-20 minutes. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The reaction mixture should become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol and excess HCl.

  • Isolation: The resulting white solid is methyl azetidine-3-carboxylate hydrochloride. This can be used in the next step without further purification, or it can be neutralized with a mild base and extracted if a purer intermediate is desired. For the purpose of this protocol, we will proceed with the hydrochloride salt.

Part 2: N-Acylation of Methyl azetidine-3-carboxylate

Objective: To couple the azetidine intermediate with 2,4-dimethylbenzoyl chloride to form the N-acylated product.

Rationale: This step is an example of the Schotten-Baumann reaction, where an amine is acylated by an acyl chloride under basic conditions.[2][3][4] Triethylamine is used as an organic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane is an excellent solvent for this reaction as it is inert and dissolves both the reactants.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
Methyl azetidine-3-carboxylate HClC₅H₁₀ClNO₂151.597.5 g49.4 mmol
2,4-Dimethylbenzoyl chlorideC₉H₉ClO168.628.8 g52.2 mmol
Triethylamine(C₂H₅)₃N101.1915.2 mL108.7 mmol
Dichloromethane (anhydrous)CH₂Cl₂84.93150 mL-
Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, suspend methyl azetidine-3-carboxylate hydrochloride (7.5 g, 49.4 mmol) in anhydrous dichloromethane (150 mL).

  • Base Addition: Cool the suspension to 0 °C and add triethylamine (15.2 mL, 108.7 mmol) dropwise. Stir the mixture for 15 minutes at 0 °C.

  • Acyl Chloride Addition: In a separate flask, dissolve 2,4-dimethylbenzoyl chloride (8.8 g, 52.2 mmol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 100 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure methyl 1-(2,4-dimethylbenzoyl)azetidine-3-carboxylate.

Part 3: Saponification of the Ester

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, yielding the final target compound.

Rationale: Base-catalyzed hydrolysis (saponification) is a standard method for deprotecting methyl esters. Lithium hydroxide is a suitable base for this purpose, and a mixture of tetrahydrofuran (THF) and water is used as the solvent to ensure the solubility of both the ester and the hydroxide salt.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
Methyl 1-(2,4-dimethylbenzoyl)azetidine-3-carboxylateC₁₅H₁₉NO₃261.32(Assuming ~11 g from previous step)~42.1 mmol
Lithium hydroxide monohydrateLiOH·H₂O41.963.5 g83.4 mmol
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
WaterH₂O18.0250 mL-
1 M Hydrochloric acidHCl36.46As needed-
Protocol
  • Reaction Setup: Dissolve the purified ester from the previous step in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Base Addition: Add lithium hydroxide monohydrate (3.5 g, 83.4 mmol) to the solution and stir at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with 50 mL of water.

  • Acidification: Cool the solution to 0 °C and carefully acidify to pH 3-4 with 1 M HCl. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid. The product can be further purified by recrystallization if necessary.

Characterization of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

The structure and purity of the final compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include aromatic protons from the dimethylbenzoyl group, protons of the azetidine ring, and the methyl protons. The azetidine ring protons will likely show complex splitting patterns due to their diastereotopicity.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, the carbons of the azetidine ring, and the methyl carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₇NO₃, M.W. = 247.29 g/mol ) should be observed.

  • Purity (HPLC): The purity of the final compound should be assessed by high-performance liquid chromatography.

Reaction_Mechanism Key Reaction Steps cluster_0 Esterification cluster_1 N-Acylation (Schotten-Baumann) cluster_2 Saponification A R-COOH + SOCl₂ → R-COCl B R-COCl + CH₃OH → R-COOCH₃ + HCl A->B C Azetidine-NH + Base → Azetidine-N⁻ D Azetidine-N⁻ + Ar-COCl → Azetidine-N-CO-Ar + Cl⁻ C->D E R-COOCH₃ + OH⁻ → [Intermediate] F [Intermediate] → R-COO⁻ + CH₃OH E->F G R-COO⁻ + H⁺ → R-COOH F->G

Caption: Simplified representation of the key chemical transformations.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid. By following the detailed steps for esterification, N-acylation, and saponification, researchers can obtain this novel compound in high purity and yield. The rationale provided for each step should empower scientists to troubleshoot and adapt the protocol for the synthesis of related analogues.

References

  • Miller, R. A., Lang, F., Marcune, B., Zewge, D., Song, Z. J., & Karady, S. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 36(19), 3347-3353. [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

  • ChemSolve. (2020). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

Sources

Application

Application Note: Optimized Amide Coupling Protocols for Azetidine-3-Carboxylic Acid Derivatives

Introduction & Mechanistic Rationale Azetidine-3-carboxylic acid is a highly valuable structural motif in modern drug discovery. It is frequently utilized as a conformational restrictor, a bioisostere for aliphatic chain...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Azetidine-3-carboxylic acid is a highly valuable structural motif in modern drug discovery. It is frequently utilized as a conformational restrictor, a bioisostere for aliphatic chains, and a critical linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1]. Despite its broad utility, the four-membered azetidine ring possesses significant angle strain. This intrinsic strain makes the ring highly susceptible to nucleophilic attack and acid- or heat-catalyzed ring-opening, particularly during functionalization steps like amide coupling[2].

To successfully couple amines to azetidine-3-carboxylic acid, researchers must balance the need for strong carboxylate activation—necessitated by the steric bulk of the adjacent ring—with mild reaction conditions to preserve the structural integrity of the azetidine core.

Experimental Workflow and Logical Relationships

The following workflow outlines the standard operating procedure for N-protected azetidine-3-carboxylic acid coupling, emphasizing critical decision points to prevent ring degradation.

G Start 1-(tert-butoxycarbonyl) azetidine-3-carboxylic acid Activation Carboxylate Activation (HATU, DIPEA, DMF, 0 °C) Start->Activation Coupling Amide Coupling (Add Amine, 0 °C to RT) Activation->Coupling 5-10 min Monitoring Reaction Monitoring (TLC/LC-MS every 30 min) Coupling->Monitoring 1-16 h Success Complete Conversion (Target Mass Confirmed) Monitoring->Success Failure Ring-Opening / Sluggish (Byproducts Detected) Monitoring->Failure High Temp/Strong Nucleophile Workup Mild Aqueous Workup (Avoid strong acids/bases) Success->Workup Product Purified Azetidine Amide Workup->Product

Logical workflow for azetidine-3-carboxylic acid amide coupling and troubleshooting.

Reagent Selection & Optimization

Choosing the right coupling reagent is the most critical variable. The carboxylic acid group at the 3-position is sterically hindered. While standard reagents like EDC/HOBt are cost-effective, they often require prolonged reaction times, increasing the risk of ring-opening. HATU is the gold standard, as it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that rapidly undergoes aminolysis even at 0 °C[3][4].

Table 1: Quantitative Comparison of Coupling Reagents for Azetidine-3-Carboxylic Acid

Coupling SystemActivation TimeReaction TempTypical YieldRisk of Ring OpeningMechanistic Notes & Causality
HATU / DIPEA 5–10 min0 °C to RT75–95%LowPreferred. Rapid HOAt ester formation overcomes steric hindrance. Mild conditions prevent thermal degradation[4].
EDC / HOBt 15–30 min0 °C to RT50–70%ModerateCost-effective. Slower activation. Prolonged times may lead to gradual ring-opening[2].
T3P / Pyridine 10–15 minRT to 50 °C60–80%Moderate-HighWater-soluble byproducts. Requires higher temps, increasing the risk of azetidine decomposition[2].

Detailed Experimental Protocols

Self-Validating System: To ensure the integrity of the protocol, always perform a small-scale pilot (e.g., 0.1 mmol) and monitor by LC-MS. The presence of a mass corresponding to [M+H]+ + 18 (hydrolysis) or [M+H]+ + 36 (HCl addition) indicates hydrolytic ring-opening or addition of nucleophiles across the strained ring. If these masses are absent and the target mass is dominant, the system is validated for scale-up.

Protocol A: High-Efficiency HATU-Mediated Coupling (Gold Standard)

This protocol is optimized for complex, sterically hindered, or weakly nucleophilic amines (e.g., anilines, functionalized piperazines)[3][4].

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv, typically 100 mg, 0.50 mmol) in anhydrous DMF (5.0 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature minimizes the Lewis acid-catalyzed decomposition of the active ester intermediate and protects the strained ring from thermal degradation[2].

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.50 mmol). Then, add HATU (1.2 to 1.3 equiv, 0.60 mmol) portion-wise. Stir the mixture at 0 °C for 10 minutes. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophile, which could otherwise attack the azetidine ring[4].

  • Coupling: Add the target amine (1.1 equiv, 0.55 mmol) dissolved in a minimal amount of anhydrous DMF (1.0 mL) dropwise to the activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 2 to 16 hours.

  • Monitoring: Check the reaction progress every 15–30 minutes via TLC or LC-MS. Crucial Step: Quench the reaction as soon as the starting material is consumed to prevent late-stage ring degradation[2].

  • Workup: Dilute the mixture with ethyl acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), water (15 mL), and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to afford the pure N-Boc protected azetidine amide.

Protocol B: Subsequent Boc-Deprotection

Once the amide is formed, the Boc group is often removed for further functionalization.

  • Solvation: Dissolve the N-Boc azetidine amide (1.0 equiv) in anhydrous dichloromethane (DCM) (10 mL/mmol).

  • Acidification: Add 4M HCl in 1,4-dioxane (10 equiv) dropwise at 0 °C. Causality: HCl in dioxane provides a milder, moisture-free cleavage environment compared to aqueous acids, preventing hydrolytic ring-opening[3]. (Alternatively, a 1:1 mixture of TFA:DCM can be used).

  • Cleavage: Stir at room temperature for 1–2 hours. Monitor by TLC until complete consumption of the starting material.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to remove residual acid, yielding the azetidine amide as an HCl or TFA salt, ready for immediate downstream use[3].

Troubleshooting & Field-Proven Insights

  • Issue: Low Yield & High Byproduct Formation.

    • Root Cause: Ring-opening due to elevated temperatures or prolonged reaction times.

    • Solution: Strictly maintain the reaction at or below 25 °C. If the amine is unreactive, do not heat the reaction; instead, increase the equivalents of HATU/DIPEA or switch to a more concentrated reaction mixture[2].

  • Issue: Epimerization/Racemization (in substituted derivatives).

    • Root Cause: While azetidine-3-carboxylic acid itself is achiral, substituted derivatives at the 2- or 4-positions can epimerize via an azafulvenium intermediate during carboxylate activation.

    • Solution: Maintain strict temperature control (0 °C) during the addition of the coupling reagent and use HOAt-based reagents (like HATU) which rapidly trap the activated intermediate before epimerization can occur.

References

  • How to prevent the ring-opening of azetidines during subsequent reactions. Source: benchchem.com.
  • Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase. Source: nih.gov.
  • Azetidine-3-carboxylic acid | ADC Linker. Source: medchemexpress.com.
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Source: rsc.org.

Sources

Method

Application Note: Optimized Reagents and Protocols for the Synthesis of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Introduction & Strategic Rationale Azetidine-3-carboxylic acid derivatives are highly valued in modern drug discovery as conformationally restricted bioisosteres for flexible aliphatic chains. However, functionalizing th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Azetidine-3-carboxylic acid derivatives are highly valued in modern drug discovery as conformationally restricted bioisosteres for flexible aliphatic chains. However, functionalizing the azetidine nitrogen is notoriously challenging. The inherent angle strain of the four-membered ring makes it highly susceptible to nucleophilic attack and subsequent ring-opening, particularly under harsh acylation conditions or elevated temperatures[1].

To synthesize 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid , a direct Schotten-Baumann coupling using 2,4-dimethylbenzoyl chloride and unprotected azetidine-3-carboxylic acid is often plagued by low yields due to competitive oligomerization and acyl chloride-mediated ring degradation[1].

Mechanistic Insights and Reagent Selection (E-E-A-T)

Every reagent in this protocol is selected to mitigate specific failure modes associated with strained heterocycles:

  • Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is superior to standard carbodiimides (e.g., EDC/HOBt) for this application. It rapidly forms an active HOAt ester at 0 °C, allowing the amide bond formation to proceed efficiently at room temperature. This circumvents the need for elevated temperatures that would otherwise trigger azetidine decomposition[1].

  • Base Selection (DIPEA): N,N-Diisopropylethylamine is sterically hindered and non-nucleophilic. Unlike triethylamine, DIPEA efficiently scavenges the HCl from the azetidine salt without participating in competitive nucleophilic attacks on the activated ester or the strained azetidine carbons[2].

  • Saponification (LiOH·H2O): Lithium hydroxide in a mixed aqueous-organic solvent system (THF/MeOH/H2O) provides a mild environment for methyl ester hydrolysis. The lithium cation coordinates with the carbonyl oxygen, accelerating the hydroxide attack at room temperature and preventing amide bond cleavage.

Data Presentation: Reagent Stoichiometry

Table 1: Stoichiometry for Amide Coupling (Step 1)

Reagent MW ( g/mol ) Equivalents Function
2,4-Dimethylbenzoic acid 150.18 1.0 Acyl donor
Azetidine-3-carboxylic acid methyl ester HCl 151.59 1.1 Amine nucleophile
HATU 380.23 1.2 Coupling agent
DIPEA 129.24 3.0 Non-nucleophilic base

| DMF (Anhydrous) | 73.09 | 0.2 M | Solvent |

Table 2: Stoichiometry for Ester Hydrolysis (Step 2)

Reagent MW ( g/mol ) Equivalents Function
Methyl 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylate 247.30 1.0 Intermediate
LiOH·H2O 41.96 2.0 Hydrolysis agent

| THF / MeOH / H2O (2:1:1) | N/A | 0.1 M | Solvent system |

Experimental Protocols

Protocol A: Synthesis of Methyl 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylate

Self-Validating Check: The reaction mixture will transition from a cloudy suspension to a homogeneous yellow-tinted solution as the active ester forms and the azetidine salt neutralizes.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (1.5 eq) dropwise. Stir for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add azetidine-3-carboxylic acid methyl ester hydrochloride (1.1 eq) to the mixture, followed by the remaining DIPEA (1.5 eq).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours. Crucial Causality: Do not heat the reaction, as temperatures above 30 °C significantly increase the rate of azetidine ring-opening[1].

  • Workup: Dilute the reaction with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (2x), 1M HCl (1x) to remove unreacted amine, and brine (1x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the intermediate ester.

Protocol B: Saponification to 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid
  • Preparation: Dissolve the purified methyl 1-(2,4-dimethylbenzoyl)azetidine-3-carboxylate (1.0 eq) in a solvent mixture of THF/MeOH/H2O (2:1:1 ratio, 0.1 M).

  • Hydrolysis: Add LiOH·H2O (2.0 eq) in one portion. Stir the biphasic mixture vigorously at room temperature for 2 hours. Monitor by TLC (disappearance of the higher Rf ester spot).

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and extract once with diethyl ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2-3 using 1M HCl. The target carboxylic acid will precipitate out of the solution.

  • Isolation: Extract the acidic aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo to afford pure 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid as a solid.

Synthetic Workflow Visualization

G SM1 2,4-Dimethylbenzoic Acid Coupling Amide Coupling HATU, DIPEA, DMF 0 °C to RT, 2-4 h SM1->Coupling SM2 Azetidine-3-carboxylic Acid Methyl Ester (HCl salt) SM2->Coupling Intermediate Methyl 1-(2,4-Dimethylbenzoyl) azetidine-3-carboxylate Coupling->Intermediate Prevents ring-opening Hydrolysis Ester Hydrolysis LiOH·H2O, THF/MeOH/H2O RT, 2 h Intermediate->Hydrolysis Product 1-(2,4-Dimethylbenzoyl) azetidine-3-carboxylic acid Hydrolysis->Product Mild saponification

Fig 1. Two-step synthetic workflow for 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid.

References

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Application

Application Notes and Protocols: Benzoylation of Azetidine-3-Carboxylic Acid

Introduction Azetidine-3-carboxylic acid and its derivatives are pivotal structural motifs in contemporary drug discovery and development, valued for their unique conformational constraints and ability to serve as versat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidine-3-carboxylic acid and its derivatives are pivotal structural motifs in contemporary drug discovery and development, valued for their unique conformational constraints and ability to serve as versatile scaffolds in medicinal chemistry.[1][2][3] The N-benzoylation of azetidine-3-carboxylic acid is a fundamental transformation that yields a key intermediate, 1-benzoylazetidine-3-carboxylic acid, which is instrumental in the synthesis of a wide array of pharmacologically active compounds. This application note provides a comprehensive guide to the reaction conditions for this transformation, delving into the underlying mechanistic principles and offering a detailed, field-proven protocol for its successful execution.

Chemical Principles and Reaction Overview

The benzoylation of azetidine-3-carboxylic acid involves the acylation of the secondary amine within the azetidine ring with a benzoyl group. This reaction is a classic example of nucleophilic acyl substitution.[4] The lone pair of electrons on the nitrogen atom of the azetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoylating agent.

A primary challenge in this synthesis is the bifunctional nature of the starting material, which contains both a nucleophilic secondary amine and a carboxylic acid. The carboxylic acid's acidic proton can interfere with base-catalyzed reactions, and the carboxylate group itself can be a competing nucleophile under certain conditions.[5] Therefore, careful selection of the benzoylating agent and reaction conditions is crucial to ensure selective N-acylation and prevent unwanted side reactions.

The most common and effective method for this transformation is the Schotten-Baumann reaction, which utilizes an acid chloride (benzoyl chloride) as the acylating agent in the presence of a base.[6][7][8] This method is highly efficient and generally proceeds under mild conditions.

The Schotten-Baumann Reaction

First described by Carl Schotten and Eugen Baumann in the 1880s, the Schotten-Baumann reaction is a robust method for synthesizing amides from amines and acid chlorides.[8][9] The reaction is typically performed in a two-phase system, consisting of an organic solvent and an aqueous solution of a base.[6][9][10] The base, commonly sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[7][8]

Experimental Protocol: Synthesis of 1-Benzoylazetidine-3-carboxylic Acid

This protocol details a standard laboratory procedure for the benzoylation of azetidine-3-carboxylic acid using Schotten-Baumann conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier
Azetidine-3-carboxylic acid≥98%Commercially Available
Benzoyl chloride≥99%Commercially Available
Sodium hydroxide (NaOH)Reagent GradeCommercially Available
Dichloromethane (CH2Cl2)ACS GradeCommercially Available
Hydrochloric acid (HCl), concentratedACS GradeCommercially Available
Deionized water
Anhydrous magnesium sulfate (MgSO4)
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve azetidine-3-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Cool the flask in an ice bath with stirring.

  • Addition of Benzoyl Chloride: In a separate dropping funnel, add benzoyl chloride (1.1 eq) dissolved in dichloromethane (a suitable volume to ensure dissolution). Add the benzoyl chloride solution dropwise to the stirred, cooled aqueous solution of azetidine-3-carboxylic acid over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).

  • Acidification: Combine the aqueous layers and cool in an ice bath. Carefully acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Isolation of Product: Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the solid product under vacuum to a constant weight. The product, 1-benzoylazetidine-3-carboxylic acid, should be a white solid.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Azetidine-3-carboxylic acid in aqueous NaOH B Cool to 0-5 °C (Ice Bath) A->B C Dropwise addition of Benzoyl Chloride in DCM B->C D Stir at room temperature for 2-3 hours C->D E Separate organic layer D->E Transfer to separatory funnel F Extract aqueous layer with DCM E->F G Acidify aqueous layer with HCl F->G H Filter precipitate G->H I Wash with cold water H->I J Dry under vacuum I->J

Caption: Experimental workflow for the synthesis of 1-benzoylazetidine-3-carboxylic acid.

Mechanism & Rationale

The benzoylation of azetidine-3-carboxylic acid under Schotten-Baumann conditions proceeds through a nucleophilic acyl substitution mechanism.[6][7]

  • Deprotonation: In the aqueous basic solution, the carboxylic acid group of azetidine-3-carboxylic acid is deprotonated to form the corresponding carboxylate. The secondary amine remains largely protonated.

  • Nucleophilic Attack: The free amine, present in equilibrium, acts as the nucleophile and attacks the electrophilic carbonyl carbon of benzoyl chloride. This addition step forms a tetrahedral intermediate.[11]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Proton Transfer: A proton is transferred from the nitrogen atom to a base (hydroxide ion or another amine molecule), yielding the final N-benzoylated product and neutralizing the newly formed amide.[11]

The use of a biphasic system is advantageous as it keeps the starting materials and the product primarily in the organic phase, while the base remains in the aqueous phase to neutralize the generated acid.[8][9] This minimizes the hydrolysis of the benzoyl chloride, which is a potential side reaction.[12]

Reaction Mechanism Diagram

reaction_mechanism cluster_intermediate Tetrahedral Intermediate cluster_products Products Azetidine Azetidine-3-carboxylate Intermediate Tetrahedral Intermediate Azetidine->Intermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate Product 1-Benzoylazetidine-3-carboxylate Intermediate->Product Collapse & Proton Transfer Chloride Chloride Ion Intermediate->Chloride Elimination

Caption: Simplified mechanism of the Schotten-Baumann benzoylation of azetidine-3-carboxylic acid.

Conclusion

The benzoylation of azetidine-3-carboxylic acid via the Schotten-Baumann reaction is a reliable and efficient method for the synthesis of 1-benzoylazetidine-3-carboxylic acid. The protocol provided, along with the mechanistic insights, offers a solid foundation for researchers in drug discovery and organic synthesis. Careful control of temperature and pH during the reaction and work-up are critical for achieving high yields and purity. This foundational transformation opens the door to a multitude of more complex molecular architectures built upon the versatile azetidine scaffold.

References

  • Chemistry Schotten Baumann Reaction - SATHEE.
  • Video: Amines to Amides: Acylation of Amines - JoVE.
  • Schotten–Baumann reaction - Grokipedia.
  • Schotten-Baumann reaction - chemeurope.com.
  • Schotten–Baumann reaction - Wikipedia.
  • Schotten–Baumann reaction.
  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
  • 23.3. Reactions of amines | Organic Chemistry II - Lumen Learning.
  • Amide synthesis by acylation - Organic Chemistry Portal.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications.
  • Amidation of Carboxylic Acids by Amines - Organic Chemistry Portal. Available at: [Link]

  • Boc-azetidine-3-carboxylic acid - Chem-Impex.
  • EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google Patents.
  • 1-Benzhydrylazetidine-3-carboxylic acid - Chem-Impex.
  • REGIOSELECTIVE N-ACYLATION OF - Semantic Scholar. Available at: [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed.
  • Preparation of n-substituted azetidine 3-carboxylic acid derivatives - European Patent Office - EP 0169602 A1 - Googleapis.com.
  • WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents.
  • Protecting Groups for Carboxylic acid - YouTube.
  • Protecting groups in organic synthesis + H2O.
  • Protective Groups - Organic Chemistry Portal.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar.
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses.
  • ORGANIC CHEMISTRY - RSC Publishing.
  • 1-Benzhydrylazetidine-3-carboxylic Acid | CAS 36476-87-6 | SCBT.
  • Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling.

Sources

Method

Application Notes & Protocols: Crystallization of Azetidine Carboxylic Acid Intermediates

Abstract Azetidine-containing molecules are privileged scaffolds in modern medicinal chemistry, valued for their ability to impart desirable physicochemical properties to drug candidates.[1][2] Azetidine carboxylic acids...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidine-containing molecules are privileged scaffolds in modern medicinal chemistry, valued for their ability to impart desirable physicochemical properties to drug candidates.[1][2] Azetidine carboxylic acids, in particular, serve as crucial chiral building blocks in the synthesis of complex pharmaceuticals. The effective purification and control of the solid-state properties of these intermediates are paramount for ensuring reproducibility, scalability, and the ultimate quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of azetidine carboxylic acid intermediates, addressing the unique challenges posed by their zwitterionic nature and high polarity.

Foundational Principles: Understanding the Molecule and the Solid State

A successful crystallization strategy begins with a fundamental understanding of the target molecule's physicochemical properties.

The Azetidine Carboxylic Acid Moiety

Azetidine carboxylic acids, such as azetidine-3-carboxylic acid, are analogues of proteinogenic amino acids like proline.[3][4] Their structure consists of a strained four-membered nitrogen heterocycle and a carboxylic acid group.[2] In the solid state and in polar solvents, they typically exist as zwitterions , with a protonated ammonium group (NH₂⁺) and a deprotonated carboxylate group (COO⁻).

This zwitterionic character is the single most important factor governing their behavior in solution:

  • Solubility: They exhibit high solubility in polar protic solvents (e.g., water, methanol) and very low solubility in non-polar aprotic solvents (e.g., hexanes, toluene).[5][6]

  • Hydrogen Bonding: The presence of both strong hydrogen bond donors (NH₂⁺) and acceptors (COO⁻) leads to the formation of extensive, stable networks in the crystal lattice.[7][8]

  • Reactivity: The strained ring can be susceptible to ring-opening under certain conditions, a factor to consider during prolonged heating.[9]

The Importance of Solid-State Form

For any pharmaceutical intermediate, controlling the solid form is non-negotiable. An API can exist in different crystal forms, known as polymorphs , which have the same chemical composition but different internal crystal lattices.[10]

  • Why It Matters: Polymorphs can have significantly different physical properties, including solubility, melting point, stability, and bioavailability.[10] An uncontrolled polymorphic transformation during manufacturing can lead to batch failure.

  • Characterization is Key: It is essential to characterize the obtained solid form to ensure consistency. Key analytical techniques include:

    • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystal form.[11][12]

    • Differential Scanning Calorimetry (DSC): Determines the melting point and detects phase transitions, providing information on purity and polymorphic form.[10]

    • Thermogravimetric Analysis (TGA): Measures weight loss upon heating, used to quantify residual solvent or water content.[11]

    • Optical Microscopy: Visual inspection of crystal habit (shape), size, and quality.

Strategic Approach to Crystallization

The general workflow involves selecting an appropriate solvent system and a method to induce supersaturation, the driving force for crystallization.

Solvent Selection: The Critical First Step

The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[13][14]

  • Primary Solvents: For zwitterionic azetidine carboxylic acids, polar protic solvents are the best starting point.

  • Anti-Solvents: An anti-solvent is a solvent in which the compound is insoluble but which is fully miscible with the primary solvent.[15][16] The addition of an anti-solvent reduces the overall solvating power of the system, inducing crystallization. This is often the most effective technique for these polar molecules.

Table 1: Solvent Selection Guide for Azetidine Carboxylic Acid Intermediates

SolventTypeBoiling Point (°C)General Utility
WaterPolar Protic100Excellent primary solvent, but high boiling point can make drying difficult. Green solvent choice.[17]
MethanolPolar Protic65Good primary solvent, more volatile than water.
EthanolPolar Protic78Excellent primary solvent or anti-solvent for aqueous solutions. Often yields high-quality crystals.[1]
Isopropanol (IPA)Polar Protic82Good primary solvent (less polar than EtOH) or a common anti-solvent.
AcetonitrilePolar Aprotic82Primarily used as an anti-solvent for solutions in water or methanol.
AcetonePolar Aprotic56Common, volatile anti-solvent. Its high volatility can sometimes lead to rapid precipitation.[18]
Tetrahydrofuran (THF)Polar Aprotic66Can be used as an anti-solvent.
TolueneNon-polar111Insoluble. Not used as a primary solvent, but can be part of a biphasic system or for cleaning.
Crystallization Method Selection Workflow

The choice of method depends on the solubility profile of the intermediate and the scale of the experiment.

CrystallizationWorkflow A Crude Azetidine Carboxylic Acid Intermediate B Perform Solubility Screening (Test various solvents, hot & cold) A->B C Evaluate Solubility Profile B->C D Good Solubility Hot, Poor Solubility Cold? C->D   E High Solubility in Polar Solvent, Low in Miscible Anti-Solvent? D->E No F Cooling Crystallization D->F Yes G Anti-Solvent Crystallization E->G Yes H Small Scale / Screening? E->H No J Isolate, Wash & Dry Crystals F->J G->J H->B No, Re-screen I Vapor Diffusion H->I Yes I->J K Characterize Solid Form (XRPD, DSC, TGA, Microscopy) J->K

Caption: General workflow for selecting a crystallization method.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from a Single Solvent

This is the most traditional method and is effective when a suitable solvent with a steep temperature-solubility profile is identified.

Materials:

  • Crude azetidine carboxylic acid intermediate

  • Solvent (e.g., Ethanol or Water)

  • Erlenmeyer flask with a loose-fitting stopper (or watch glass)

  • Heat source (hot plate)

  • Buchner funnel, filter flask, and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for achieving a good yield upon cooling.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling allows for the formation of larger, more ordered crystals, which are typically purer.[14] Rapid cooling can trap impurities and lead to the formation of small, poorly-defined crystals or an amorphous powder.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any residual soluble impurities. Causality: Using cold solvent minimizes the re-dissolving of the desired product.

  • Drying: Allow the crystals to air-dry on the filter paper before transferring them to a watch glass for final drying in a vacuum oven at a suitable temperature.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective for compounds that are very soluble in a primary solvent even at low temperatures.

Materials:

  • Crude azetidine carboxylic acid intermediate

  • Primary "good" solvent (e.g., Water or Methanol)

  • Anti-solvent (e.g., Isopropanol or Acetone)

  • Beaker or flask with magnetic stirring

Procedure:

  • Dissolution: At room temperature, dissolve the crude solid in the minimum amount of the primary solvent (e.g., water) with stirring.

  • Induce Supersaturation: Slowly add the anti-solvent (e.g., isopropanol) dropwise to the stirred solution. The solution will become cloudy (turbid) at the point of saturation.

  • Maturation: Stop the addition of the anti-solvent once persistent turbidity is observed. If the solution becomes overly cloudy or precipitates an oil, add a few drops of the primary solvent to clarify it.

  • Crystallization: Cover the vessel and allow it to stand undisturbed. Crystal growth may take anywhere from a few minutes to several hours. Gentle scratching of the inner wall of the flask with a glass rod can help induce nucleation if needed.[14]

  • Isolation & Drying: Once crystallization is complete, cool the mixture in an ice bath, then isolate, wash (with the anti-solvent or a mixture), and dry the crystals as described in Protocol 1.

Caption: The process of anti-solvent crystallization.

Troubleshooting Common Crystallization Issues

Even with a well-designed protocol, challenges can arise. This decision tree provides a logical path for troubleshooting.

Troubleshooting Start Crystallization Attempt Complete Q1 Did Crystals Form? Start->Q1 Success Success! Proceed to Isolation & Characterization Q1->Success Yes Failure No Crystals or Undesired Solid Q1->Failure No Q2 Is the Solution an Oil? Failure->Q2 Q3 Is the Solution Clear? Q2->Q3 No Sol1 Re-heat, add more primary solvent and cool slower Q2->Sol1 Sol2 Change to a lower boiling point solvent Q2->Sol2 Sol3 Use a more dilute starting concentration Q2->Sol3 Amorphous Amorphous Powder Formed Q3->Amorphous No Sol4 Induce Nucleation: - Scratch inner surface - Add a seed crystal Q3->Sol4 Sol5 Concentrate solution by slow evaporation Q3->Sol5 Sol6 Add more anti-solvent (if applicable) Q3->Sol6 Sol7 Precipitation was too fast. Re-dissolve and cool slower or add anti-solvent more slowly. Amorphous->Sol7 Sol8 Try vapor diffusion for slower saturation Amorphous->Sol8

Caption: Decision tree for troubleshooting crystallization problems.

References

  • Hashim O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • CRYSTAX (n.d.). Guide for crystallization. University of Geneva. [Link]

  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. [Link]

  • Miller, R. A. et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications. [Link]

  • National Center for Biotechnology Information (n.d.). 3-azetidinecarboxylic Acid. PubChem Compound Database. [Link]

  • Hampton Research (n.d.). Crystallization Tips. [Link]

  • Miller, R. A. et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. SciSpace. [Link]

  • Di Costanzo, L. et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Molecules. [Link]

  • Wikipedia (n.d.). Azetidine-2-carboxylic acid. [Link]

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids.
  • Foley, D. J. et al. (2019). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • Jeso, V. et al. (2023). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. [Link]

  • University of Zurich (n.d.). What can a crystal structure analysis do for you?. Department of Chemistry. [Link]

  • Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]

  • Hatos, K. et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • University of California, Davis (n.d.). Crystallization. Chem 124. [Link]

  • Paunescu, E. et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals. [Link]

  • Yoshizaki, Y. et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Azetidinecarboxylic acid, (S)-. PubChem Compound Database. [Link]

  • Royal Society of Chemistry (n.d.). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm. [Link]

  • University of Cape Town (n.d.). SOP: CRYSTALLIZATION. [Link]

  • American Chemical Society (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Kim, H. S. et al. (2020). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Crystals. [Link]

  • Mughal, H. & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Kaptein, B. et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

  • Royal Society of Chemistry (2024). Resistive pulse analysis of chiral amino acids utilizing metal–amino acid crystallization differences. Analyst. [Link]

  • Termühlen, F. et al. (2022). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Processes. [Link]

  • Organic Chemistry Portal (n.d.). Azetidine synthesis. [Link]

  • ResearchGate (n.d.). Zwitterionic cocrystal. [Link]

  • Kurup, M. & Raj, A. R. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. ResearchGate. [Link]

  • TA Instruments (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. [Link]

  • International Journal of Pharmacognosy (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. [Link]

  • Patel, S. R. et al. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical and Environmental Engineering. [Link]

  • Utami, P. et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutics. [Link]

  • ResearchGate (2014). Direct Access to L-Azetidine-2-carboxylic Acid. [Link]

  • Castro-Alvarez, A. et al. (2024). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. International Journal of Molecular Sciences. [Link]

  • Crystal Pharmatech (n.d.). Solid Form Developability Evaluation. [Link]

  • Intertek (n.d.). Crystallography Analysis. [Link]

Sources

Application

Protocols for the Handling and Storage of Azetidine-3-Carboxylic Acid and Its Derivatives

An Application Guide for Researchers Azetidine-3-carboxylic acid and its derivatives are valuable, conformationally constrained building blocks in medicinal chemistry and drug discovery.[][2][3] Their rigid four-membered...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Azetidine-3-carboxylic acid and its derivatives are valuable, conformationally constrained building blocks in medicinal chemistry and drug discovery.[][2][3] Their rigid four-membered ring structure can enhance metabolic stability and provides a unique scaffold for designing potent enzyme inhibitors and receptor modulators.[] However, the successful application of these compounds is critically dependent on their chemical integrity, which can be compromised by improper handling and storage. This guide provides a comprehensive overview of best practices, grounded in an understanding of the chemical properties of these molecules, to ensure their stability and efficacy in research applications.

Core Chemical Properties and Stability Profile

Understanding the inherent properties of azetidine-3-carboxylic acid derivatives is fundamental to establishing correct handling protocols.

  • Physical State: Most azetidine-3-carboxylic acid derivatives are pale yellow or white crystalline solids at room temperature.[][2][4]

  • Hygroscopicity: A primary concern for many azetidine derivatives is their tendency to absorb moisture from the atmosphere (hygroscopicity).[][5] Water absorption can lead to clumping, inaccuracies in weighing, and potentially initiate degradation pathways such as hydrolysis, especially for ester or amide derivatives.[5]

  • Chemical Stability: While generally stable under recommended storage conditions, their stability can be compromised by several factors.[4][6] The strained azetidine ring can be susceptible to nucleophilic attack under certain conditions.[] They are generally incompatible with strong oxidizing agents and strong acids.[4][7]

  • Thermal Stability: The parent azetidine-3-carboxylic acid has a high melting point (decomposes >200°C), indicating good thermal stability.[] However, derivatives may have different thermal sensitivities, and prolonged exposure to heat should be avoided.[8]

Hazard Identification and Personal Protective Equipment (PPE)

Azetidine-3-carboxylic acid and some of its derivatives are classified as hazardous. Adherence to safety protocols is mandatory.

  • Identified Hazards: According to safety data sheets (SDS), hazards can include:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6][9]

    • H335: May cause respiratory irritation.[6][9]

  • Causality of Hazards: The acidic nature of the carboxylic acid group and the reactivity of the amine can contribute to skin and eye irritation. As fine powders, they can be easily inhaled, leading to respiratory tract irritation.[4]

Mandatory Personal Protective Equipment (PPE): A robust defense against exposure is non-negotiable.[10][11]

  • Eye Protection: Safety goggles with side-shields or a face shield must be worn to protect against splashes or airborne powder.[6][12][13]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed frequently, especially if contaminated.[6][12][13]

  • Body Protection: A lab coat, buttoned, is required. For larger quantities, impervious clothing may be necessary.[6][12]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][7][14] If a fume hood is not available, a suitable respirator may be required.[6]

Comprehensive Storage Protocols

Proper storage is the most critical factor in maintaining the long-term viability of azetidine-3-carboxylic acid derivatives. The primary goals are to protect the compounds from moisture, light, and incompatible atmospheric gases.[][15]

Decision Workflow for Storage Condition Selection

The following diagram outlines the logical process for determining the appropriate storage conditions for any given azetidine derivative.

G Figure 1: Decision Workflow for Storage start Start: Receive New Azetidine Derivative check_sds Consult Safety Data Sheet (SDS) for specific storage recommendations start->check_sds is_hygroscopic Is the compound noted as hygroscopic or moisture-sensitive? check_sds->is_hygroscopic is_light_sensitive Is the compound light-sensitive? is_hygroscopic->is_light_sensitive No is_air_sensitive Is the compound air-sensitive (requires inert atmosphere)? is_hygroscopic->is_air_sensitive Yes storage_dark Store in an amber vial or protect from light. is_light_sensitive->storage_dark Yes storage_standard Store in a tightly sealed container in a cool, dry place. is_light_sensitive->storage_standard No storage_inert Store in tightly sealed container under inert gas (N2 or Ar) in a desiccator. is_air_sensitive->storage_inert Yes storage_desiccator Store in a tightly sealed container inside a desiccator. is_air_sensitive->storage_desiccator No storage_inert->is_light_sensitive storage_desiccator->is_light_sensitive final_storage Select Final Temperature (See Table 1) storage_dark->final_storage storage_standard->final_storage

Caption: A flowchart to guide researchers in selecting appropriate storage protocols.

Recommended Storage Conditions Summary

Condition ParameterShort-Term Storage (Working Stock, <1 month)Long-Term Storage (>1 month)Rationale & Justification
Temperature 2-8°C (Refrigerated)[]-20°C (Frozen)[6]Lower temperatures slow down potential degradation processes. Freezing is preferred for long-term preservation to minimize molecular motion and reactivity.
Atmosphere Tightly sealed container, preferably in a desiccator.[5][16]Tightly sealed container under an inert atmosphere (Argon or Nitrogen) and placed in a desiccator.[17][18]Prevents absorption of atmospheric moisture which can degrade the compound.[5] An inert atmosphere is crucial for long-term storage to also prevent oxidation.[17]
Light Store in amber vials or in a dark location (e.g., inside a cabinet).[][15]Store in amber vials within secondary containment in the dark.[11]Protects against potential light-induced degradation (photolysis), a common issue for complex organic molecules.[15]
Container Original manufacturer's vial or a tightly sealed glass vial with a PTFE-lined cap.Same as short-term. For highly sensitive derivatives, seal the cap with parafilm as an extra precaution.[16]Prevents moisture ingress and contamination.[8] Glass is generally non-reactive.

Detailed Handling Protocols

This protocol is designed to minimize atmospheric exposure during the critical weighing step. Working quickly and efficiently is paramount.[5]

Workflow for Weighing and Solubilizing a Hygroscopic Compound

Caption: A step-by-step workflow for accurately weighing moisture-sensitive compounds.

Step-by-Step Methodology:

  • Preparation: Before opening the primary container, allow it to equilibrate to ambient temperature inside a desiccator for at least 30 minutes. This prevents condensation from forming on the cold powder.

  • Environment: If possible, perform the weighing in a low-humidity environment, such as a glovebox or a room with a dehumidifier.[15][19]

  • Tare: Place a clean, dry weighing paper or boat on the analytical balance and tare the mass.

  • Transfer: Open the container, and using a clean, dry spatula, quickly transfer the desired amount of the compound to the weighing paper. Do not spend time trying to get the exact mass at this stage.

  • Seal: Immediately and tightly reseal the parent container. If it will be stored for a long period, consider flushing the headspace with an inert gas like argon or nitrogen before sealing.

  • Record and Dissolve: Record the precise mass. Immediately transfer the weighed powder to a pre-tared vial containing a stir bar (if needed) and add the appropriate dry solvent to create a stock solution. Making a stock solution of the entire bottle's contents upon first use can be an effective strategy to prevent repeated exposure of the solid to air.[20]

  • Storage of Solution: Store the resulting stock solution in a tightly sealed vial, protected from light, and at the recommended temperature (typically -20°C or -80°C for long-term stability).

Some derivatives, particularly those with reactive functional groups, may be sensitive to both air and moisture.[21] These require handling under an inert atmosphere.

Step-by-Step Methodology:

  • Glassware Preparation: All glassware must be rigorously dried by heating in an oven (e.g., 125°C overnight) and cooled under a stream of dry, inert gas (nitrogen or argon).[18][21]

  • Inert Atmosphere: The handling process should be conducted entirely within a glovebox.[19][22]

  • Syringe/Cannula Transfer: If a glovebox is unavailable, an inert atmosphere can be created in the reaction flask using a gas manifold or balloon.[18] Solutions of the derivative can then be transferred from a septum-sealed storage bottle to the reaction flask using a dry, inert gas-flushed syringe or a double-tipped needle (cannula).[21]

  • Positive Pressure: Always maintain a slight positive pressure of inert gas within the apparatus to prevent the ingress of atmospheric air and moisture.[21]

Spill and Waste Management

Accidents should be planned for to ensure a rapid and safe response.

  • Spill Response (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the spilled solid material, avoiding dust formation.[6][7]

    • Place the material into a suitable, labeled container for disposal.[7]

    • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and then wash with soap and water.[6]

  • Waste Disposal:

    • Dispose of waste azetidine-3-carboxylic acid derivatives and contaminated materials in accordance with local, state, and federal regulations.[6]

    • Do not allow the chemical or its solutions to enter drains or water courses.[6][7] Collect all chemical waste in designated, labeled, and sealed containers.[10]

References

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • SAFETY DATA SHEET - 1-Cbz-Azetidine-3-carboxylic acid. Acros PharmaTech Limited. [Link]

  • Glovebox, Gas, & Solvent System Applications for Lab. Inert. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. National Center for Biotechnology Information. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

  • Inert Atmosphere. Zamann Pharma Support GmbH. [Link]

  • Storage conditions for chemicals in the laboratory. Trustrade. [Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Lab Manager. [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Quartzy. [Link]

  • Hygroscopic chemical...how to deal with? Protocol Online. [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]

  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - National Center for Biotechnology Information. [Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. ResearchGate. [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. [Link]

  • "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". International Journal of Pharmaceutical Research and Applications. [Link]

  • Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Synthesis of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical success.

I. Overview of the Synthesis

The target molecule, 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid, is typically synthesized via the N-acylation of azetidine-3-carboxylic acid with 2,4-dimethylbenzoyl chloride. This reaction is a form of the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acyl chlorides.[1][2] While seemingly straightforward, this synthesis can be prone to several issues that can significantly impact the final yield and purity of the product.

Reaction Scheme:

Reaction_Scheme cluster_conditions Reaction Conditions reagent1 Azetidine-3-carboxylic acid plus1 + reagent1->plus1 reagent2 2,4-Dimethylbenzoyl chloride product 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid reagent2->product plus2 + HCl product->plus2 plus1->reagent2 Base Base (e.g., NaOH, Et3N) Solvent Solvent (e.g., H2O/DCM)

Caption: General reaction scheme for the synthesis.

This guide will address common problems encountered during this synthesis, providing detailed troubleshooting steps and the scientific rationale behind them.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this acylation are often traced back to one of three primary areas: suboptimal reaction conditions, degradation of starting materials, or inefficient workup and purification.

Troubleshooting Low Yield:

A. Suboptimal Reaction Conditions:

  • Incorrect pH/Base: The Schotten-Baumann reaction requires a basic environment to neutralize the HCl generated and to deprotonate the amine, making it a more effective nucleophile.[1][2]

    • Insight: If the pH is too low, the azetidine nitrogen will be protonated, rendering it non-nucleophilic. If the pH is too high, hydrolysis of the acyl chloride to 2,4-dimethylbenzoic acid can become a significant side reaction, consuming your starting material.

    • Protocol: Maintain the pH of the aqueous layer between 9 and 11 throughout the addition of the acyl chloride. A pH meter or pH paper should be used for monitoring. A biphasic system (e.g., dichloromethane/water) is often employed, with the base in the aqueous phase.[1]

  • Inefficient Stirring: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction between the amine (dissolved in the aqueous phase) and the acyl chloride (in the organic phase).

    • Insight: Poor mixing leads to a slow reaction rate and allows for competing side reactions, such as acyl chloride hydrolysis, to dominate.

    • Protocol: Use an overhead mechanical stirrer for larger scale reactions. For smaller scales, a magnetic stir bar at a high stirring rate is essential.

  • Temperature Control: The reaction is exothermic.

    • Insight: Allowing the temperature to rise uncontrollably can increase the rate of side reactions, including the hydrolysis of the acyl chloride and potential degradation of the product.

    • Protocol: Perform the addition of 2,4-dimethylbenzoyl chloride at 0-5 °C using an ice bath. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.

B. Starting Material Integrity:

  • Acyl Chloride Quality: 2,4-Dimethylbenzoyl chloride is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid over time.

    • Insight: Using partially hydrolyzed acyl chloride will directly reduce the theoretical maximum yield.

    • Protocol: Use freshly opened or distilled 2,4-dimethylbenzoyl chloride. If the purity is , a simple 1H NMR can confirm its integrity before use.

  • Azetidine-3-carboxylic Acid Quality: While generally stable, ensure it is free from significant impurities.

C. Inefficient Workup and Purification:

  • Product Extraction: The product, being a carboxylic acid, will have different solubilities at different pH values.

    • Insight: After the reaction, the product will be in its deprotonated (carboxylate) form in the basic aqueous layer. To extract it into an organic solvent, the aqueous layer must be acidified.

    • Protocol:

      • After the reaction is complete, separate the layers.

      • Wash the organic layer with water to remove any remaining base.

      • Acidify the initial aqueous layer to a pH of 2-3 with a strong acid (e.g., 1M HCl). This will protonate the carboxylate, making the product more soluble in organic solvents.

      • Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Quantitative Summary of Optimized Conditions:
ParameterRecommended ConditionRationale
pH 9-11Maximizes amine nucleophilicity while minimizing acyl chloride hydrolysis.
Temperature 0-5 °C (addition), RT (stirring)Controls exothermicity and minimizes side reactions.
Stirring VigorousEssential for mass transfer in a biphasic system.
Acyl Chloride Freshly opened or distilledEnsures high purity and reactivity.
Workup pH 2-3 (for extraction)Protonates the product for efficient extraction into an organic solvent.
FAQ 2: I am observing a significant amount of 2,4-dimethylbenzoic acid as a byproduct. How can I minimize this?

The formation of 2,4-dimethylbenzoic acid is a direct result of the hydrolysis of 2,4-dimethylbenzoyl chloride.

Troubleshooting Byproduct Formation:

Troubleshooting_Byproduct Start High 2,4-dimethylbenzoic acid byproduct Check1 Is the reaction pH too high (>11)? Start->Check1 Solution1 Maintain pH between 9-11. Check1->Solution1 Yes Check2 Is the acyl chloride added too quickly? Check1->Check2 No Solution2 Add acyl chloride dropwise at 0-5 °C. Check2->Solution2 Yes Check3 Is the stirring inefficient? Check2->Check3 No Solution3 Increase stirring rate to improve mixing. Check3->Solution3 Yes

Caption: Decision tree for minimizing byproduct formation.

  • Controlled Addition: Add the 2,4-dimethylbenzoyl chloride solution dropwise to the reaction mixture. A slow addition rate ensures that the acyl chloride has a higher probability of reacting with the amine rather than with water.

  • Temperature Management: As mentioned previously, lower temperatures (0-5 °C) slow down the rate of hydrolysis more significantly than the rate of acylation.

  • pH Control: Avoid excessively high pH, as the rate of hydroxide-mediated hydrolysis of the acyl chloride increases with higher base concentrations.

FAQ 3: My final product is difficult to purify. What strategies can I employ?

Purification challenges often arise from the presence of unreacted starting materials or the 2,4-dimethylbenzoic acid byproduct.

Purification Strategies:

A. Acid-Base Extraction:

  • Principle: This technique exploits the different pKa values of the product, the 2,4-dimethylbenzoic acid byproduct, and any unreacted azetidine-3-carboxylic acid.

  • Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate). The 2,4-dimethylbenzoic acid and the desired product (both being carboxylic acids) will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

    • Separate the aqueous layer and carefully acidify it with 1M HCl. The desired product and the 2,4-dimethylbenzoic acid will precipitate or can be extracted.

    • Further purification may be necessary if the byproduct is still present.

B. Recrystallization:

  • Principle: This is often the most effective method for obtaining a highly pure product.

  • Solvent Screening: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures.

  • Potential Solvents/Systems:

    • Ethyl acetate/hexanes

    • Acetone/water

    • Isopropanol

C. Column Chromatography:

  • Principle: While less ideal for large-scale purification, silica gel chromatography can be effective for removing stubborn impurities.

  • Mobile Phase: A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acids protonated and prevent streaking on the column, is a good starting point.

III. Experimental Protocols

Optimized Synthesis Protocol for 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Materials:

  • Azetidine-3-carboxylic acid

  • 2,4-Dimethylbenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve azetidine-3-carboxylic acid (1.0 eq) in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of NaOH (2.2 eq) in water, ensuring the temperature remains below 10 °C.

  • In a separate flask, dissolve 2,4-dimethylbenzoyl chloride (1.1 eq) in DCM.

  • Add the 2,4-dimethylbenzoyl chloride solution to the aqueous solution of azetidine-3-carboxylic acid dropwise over 30-60 minutes, maintaining the temperature at 0-5 °C and stirring vigorously.

  • Monitor the pH of the aqueous layer and add additional NaOH solution as needed to maintain a pH of 9-11.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine all organic layers and wash with brine.

  • Acidify the initial aqueous layer to pH 2-3 with 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the ethyl acetate extracts, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

IV. References

  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Available at: [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

  • European Patent Office. (n.d.). Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Available at: [Link]

  • HETEROCYCLES. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Available at: [Link]

  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Available at: [Link]

  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). DIRECT ACYLATION OF α-AMINO ACIDS AND OF α-HYDROXY ACID DERIVATIVES. Available at: [Link]

  • PMC. (n.d.). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. Available at: [Link]

  • LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Available at: [Link]

  • Google Patents. (n.d.). US8188309B2 - Process for preparing aromatic carboxylic acids. Available at:

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Available at: [Link]

  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • MDPI. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation and assay challenges when working with functionalized azetidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation and assay challenges when working with functionalized azetidine derivatives.

1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid presents a classic medicinal chemistry paradox: it possesses a highly polar, ionizable carboxylic acid headgroup juxtaposed against a highly lipophilic, planar 2,4-dimethylbenzoyl tail. This structural dichotomy often leads to unpredictable solubility behaviors, including sudden precipitation in biological buffers and formulation failures in vivo.

This guide is designed to move beyond basic "add more DMSO" advice. Here, we will dissect the physicochemical causality of these issues and provide self-validating protocols to ensure your compound remains in solution from the benchtop to the assay plate.

Part 1: Physicochemical Profiling

Before troubleshooting, we must understand the thermodynamic parameters governing the molecule. The table below summarizes the quantitative data driving its solubility behavior.

ParameterEstimated ValueMechanistic Impact on Solubility
Molecular Weight 233.26 g/mol Moderate size; does not inherently restrict solvation, but the bulky aromatic ring limits water cavity formation.
pKa (COOH) ~3.5 – 4.0The critical inflection point. At pH < 4.0, the molecule is un-ionized and highly insoluble. At pH > 6.0, it forms a highly soluble carboxylate anion.
LogP 1.8 – 2.5The 2,4-dimethylbenzoyl moiety drives lipophilicity, favoring organic solvents (DMSO/DMF) over aqueous buffers.
H-Bonding (Donors/Acceptors) 1 / 3Low hydrogen-bonding capacity restricts favorable interactions with water molecules, necessitating co-solvents or pH adjustments if un-ionized.
Part 2: Diagnostic Workflow

When insolubility strikes, identifying whether you have exceeded the kinetic or thermodynamic solubility limit is essential. Follow this diagnostic logic tree before altering your assay conditions.

SolubilityWorkflow Start Solid 1-(2,4-Dimethylbenzoyl) azetidine-3-carboxylic acid DMSO Prepare 50 mM Stock in 100% DMSO Start->DMSO Dilute Dilute into Aqueous Buffer (e.g., PBS pH 7.4) DMSO->Dilute Serial Dilution Check Nephelometric / Visual Turbidity Check Dilute->Check Incubate 30 min Clear Clear Solution (Kinetic Solubility Achieved) Check->Clear < 10 NTU Precip Precipitation / Cloudiness (Thermodynamic Limit Exceeded) Check->Precip > 10 NTU pH Intervention 1: pH Adjustment Ensure pH > pKa + 2 (pH > 6.0) Precip->pH If pH < 6.0 Excipient Intervention 2: Excipients Add 10-20% HP-β-CD or Tween Precip->Excipient If pH is optimal pH->Dilute Excipient->Dilute

Diagnostic workflow for resolving 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid precipitation.

Part 3: Core Troubleshooting Protocols
Protocol A: Formulating Aqueous Assay Buffers (In Vitro Assays)

Causality: The 2,4-dimethylbenzoyl group is highly lipophilic. When a concentrated DMSO stock is diluted into an aqueous buffer, the local concentration of water spikes. If the buffer pH is too low, the carboxylic acid remains protonated, and the hydrophobic regions aggregate before the molecule can solvate, causing immediate precipitation[1].

  • Step 1: Prepare a 50 mM master stock in 100% anhydrous DMSO. Store aliquots at -20°C to prevent freeze-thaw degradation.

  • Step 2: Pre-warm the target aqueous buffer (e.g., 1x PBS or HEPES) to 37°C. Heat increases the kinetic dissolution rate during the critical initial mixing phase[2].

  • Step 3: Verify the buffer pH is ≥ 6.0. Because the pKa of the azetidine-3-carboxylic acid moiety is ~3.5–4.0, ensuring the pH is at least 2 units above the pKa guarantees >99% ionization, which is mandatory for aqueous solubility.

  • Step 4: Add the DMSO stock dropwise to the buffer under continuous, vigorous vortexing. This prevents localized high concentrations of the compound from nucleating.

  • Validation Checkpoint: Measure the final solution using a nephelometer. A reading of < 10 NTU (Nephelometric Turbidity Units) confirms complete dissolution and the absence of sub-visual micro-precipitates[2]. If NTU > 10, the thermodynamic limit has been breached; proceed to Protocol B.

Protocol B: Synthesizing the Sodium Salt for Excipient-Free Solubilization

Causality: Relying on heavy DMSO concentrations or surfactants can introduce artifacts in sensitive cellular assays. Converting the free carboxylic acid to a sodium salt fundamentally alters the crystal lattice energy, providing a permanent thermodynamic increase in aqueous solubility rather than a temporary kinetic one[3].

  • Step 1: Suspend 100 mg of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid in 2 mL of cold methanol.

  • Step 2: Add exactly 1.0 molar equivalent of 1M NaOH (aqueous) dropwise while stirring. The cloudy suspension will clarify as the highly soluble sodium salt forms.

  • Step 3: Flash-freeze the clear solution using liquid nitrogen and lyophilize overnight to obtain the solid sodium salt powder.

  • Validation Checkpoint: Dissolve 1 mg of the resulting powder in 1 mL of deionized water (without any DMSO). If the solution is visually clear and yields a single peak via LC-MS (confirming no degradation), the salt formation is validated and ready for high-throughput use.

Part 4: Scientist-to-Scientist FAQs

Q: My compound dissolved perfectly in PBS at pH 7.4, but after 4 hours on the benchtop, I see needle-like crystals. Why? A: You are observing the transition from kinetic solubility to thermodynamic solubility. The initial dissolution created a metastable supersaturated state. Over time, the planar 2,4-dimethylbenzoyl groups stack, nucleating stable crystals[4]. Solution: Add a precipitation inhibitor like 0.1% HPMC (Hydroxypropyl methylcellulose) to your buffer to stabilize the supersaturated state and delay crystallization.

Q: Can I just heat the buffer to 60°C to force the compound into solution? A: While heat increases the kinetic dissolution rate, the compound will likely "crash out" once it cools back to your assay temperature (e.g., 37°C or room temperature)[2]. Heat should only be used to aid the initial solvation of excipient complexes, not as a standalone solubilization strategy.

Q: I need to dose this compound in an animal model, but I cannot use DMSO. What is the best vehicle? A: For in vivo dosing of lipophilic azetidine derivatives, host-guest complexation is highly effective. We recommend formulating a vehicle of 20% w/v HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline. The cyclodextrin creates a hydrophobic cavity that encapsulates the 2,4-dimethylphenyl ring, while its hydrophilic exterior maintains excellent aqueous solubility[1].

References
  • Title: 3 | Source: MDPI

  • Title: 2 | Source: BMG LABTECH

  • Title: 1 | Source: Benchchem

  • Title: 4 | Source: ACS Publications

Sources

Troubleshooting

Overcoming steric hindrance in 2,4-dimethylbenzoyl coupling

Answering the call of complex molecular synthesis, the 2,4-dimethylbenzoyl group presents a recurring yet formidable challenge. Its two ortho-methyl substituents create a significant steric shield around the carbonyl car...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex molecular synthesis, the 2,4-dimethylbenzoyl group presents a recurring yet formidable challenge. Its two ortho-methyl substituents create a significant steric shield around the carbonyl carbon, drastically reducing its reactivity in standard coupling reactions. This technical support guide, designed for researchers at the forefront of chemical and pharmaceutical development, provides a deep dive into the mechanistic challenges and offers field-proven strategies to overcome them. As Senior Application Scientists, our goal is to move beyond mere protocols and illuminate the chemical principles that govern success, enabling you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What makes the 2,4-dimethylbenzoyl group so difficult to couple?

The primary challenge is severe steric hindrance. The two methyl groups at the ortho positions (2- and 4-, with the 2-position being most impactful) physically block the trajectory of incoming nucleophiles, such as amines or alcohols, from attacking the electrophilic carbonyl carbon. This increases the activation energy of the reaction, often leading to sluggish or failed reactions under standard conditions.[1][2] Furthermore, these substituents can hinder the formation of key reactive intermediates required in many coupling protocols.[3]

Q2: What are the principal strategies for overcoming this steric barrier?

There are three main strategic pillars:

  • Enhance the Electrophilicity of the Carbonyl: This involves converting the carboxylic acid or its derivative into a much more reactive intermediate. Instead of a simple acid, one might generate a highly reactive acyl fluoride, a mixed anhydride, or an activated ester in situ.[4][5]

  • Employ More Potent Reagents and Catalysts: For amide or ester formations, this means using highly efficient coupling reagents that are specifically designed for hindered substrates.[6] For cross-coupling reactions, it involves selecting palladium catalysts with bulky, electron-rich ligands that can facilitate the difficult oxidative addition and reductive elimination steps.[7]

  • Utilize Forcing Reaction Conditions: Increasing the reaction temperature or extending the reaction time can provide the necessary energy to overcome the high activation barrier. However, this must be done cautiously to avoid side reactions or racemization of chiral centers elsewhere in the molecule.[8]

Q3: How do I choose the right approach for my specific reaction type (amide vs. ester vs. C-C coupling)?

The optimal strategy is highly dependent on the bond you are trying to form:

  • For Amide Bonds: The most common and effective approach is to use powerful uronium/aminium or phosphonium-based coupling reagents like HATU or PyBOP, or to form an acyl fluoride intermediate with reagents like BTFFH.[4][9]

  • For Ester Bonds: Conversion of the 2,4-dimethylbenzoic acid to its acyl chloride is a robust, traditional method. Alternatively, certain peptide coupling reagents can be adapted for esterification, or strong acid catalysis can be used to generate a reactive acylium ion.[10][11]

  • For C-C Bonds (e.g., Suzuki-Miyaura): The choice of ligand on the palladium catalyst is paramount. Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential for achieving good yields with sterically congested aryl halides.[7][12]

Troubleshooting and Optimization Guides

This section provides detailed solutions to common problems encountered during the coupling of the 2,4-dimethylbenzoyl moiety.

Guide 1: Amide Bond Formation

Issue: Low or no yield when coupling 2,4-dimethylbenzoic acid with a primary or secondary amine.

This is the most common failure mode, typically arising from insufficient activation of the sterically shielded carboxylic acid. Standard reagents like DCC with HOBt often fail because the resulting active ester is not reactive enough to be intercepted by the amine in the crowded environment.

Troubleshooting Workflow

G start Low Amide Yield reagent Are you using a standard coupling reagent (e.g., DCC/HOBt)? start->reagent upgrade Upgrade to a High-Activity Coupling Reagent reagent->upgrade Yes conditions Are reaction conditions optimized? reagent->conditions No hatu Use HATU, HCTU, or PyBOP. These form more reactive OAt/OBt esters. upgrade->hatu acyl_fluoride For extremely hindered cases, use BTFFH to generate a highly reactive acyl fluoride. upgrade->acyl_fluoride hatu->conditions acyl_fluoride->conditions temp Increase Temperature & Time. (e.g., 40-60 °C, 12-24h) Monitor for epimerization. conditions->temp base Use a non-nucleophilic hindered base like DIPEA. conditions->base end Successful Coupling temp->end base->end G cluster_hindrance Steps Affected by Steric Hindrance Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans R'-B(OR)₂ PdII_R Ar-Pd(II)L₂-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Sources

Optimization

Technical Support Center: Purification of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

[1] Diagnostic Phase: Characterizing Your Crude Profile[1] Before initiating a purification workflow, you must identify the nature of your impurities.[1] The synthetic route (Acid Chloride vs. Amide Coupling) dictates th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Diagnostic Phase: Characterizing Your Crude Profile[1]

Before initiating a purification workflow, you must identify the nature of your impurities.[1] The synthetic route (Acid Chloride vs. Amide Coupling) dictates the impurity profile.[1]

Common Impurity Profiles
Impurity TypeOriginDetection (LC-MS/NMR)Solubility Behavior
2,4-Dimethylbenzoic acid Hydrolysis of acid chloride or unreacted starting material.[1]UV active. Distinct aromatic region in NMR.Highly soluble in organic solvents; soluble in basic water.
Azetidine-3-carboxylic acid Unreacted amine starting material.[1]Weak UV. Zwitterionic.Highly water-soluble; insoluble in non-polar organics.[1]
Urea Byproducts Coupling reagents (e.g., DCU from DCC).[1]Poor solubility in most solvents (often precipitates).[1]Insoluble in DCM/EtOAc (usually).[1]
Oligomers Self-reaction or polymerization of strained azetidine ring (rare but possible under harsh Lewis acids).[1]Broad peaks, high molecular weight.[1]Variable.

Troubleshooting Guides & Protocols

Issue 1: "I have significant 2,4-Dimethylbenzoic acid contamination co-eluting with my product."

The Challenge: Both your product and the impurity are carboxylic acids with similar pKa values (~4.0–4.5). Standard acid-base extraction (e.g., washing with NaHCO₃) will extract both into the aqueous layer, failing to separate them.[1]

The Solution: Polarity-Driven Fractional Precipitation Because the azetidine ring introduces significant polarity and rigidity compared to the free benzoic acid, we can exploit solubility differences in non-polar solvent systems.[1]

Protocol A: The "Ethyl Acetate/Heptane" Crash Best for: Removing lipophilic acid impurities from the more polar azetidine product.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (EtOAc) (approx. 5–10 mL per gram).[1]

    • Note: If the solution is cloudy, filter it while hot to remove inorganic salts.[1]

  • Nucleation: Allow the solution to cool to room temperature.

  • Precipitation: Slowly add n-Heptane (or Hexanes) dropwise with vigorous stirring.

    • Ratio: Target a final ratio of 1:3 (EtOAc:Heptane).[1]

  • Observation: The 2,4-dimethylbenzoic acid is highly lipophilic and will remain dissolved in the Heptane-rich mother liquor.[1] The target azetidine, being more polar, will crystallize or precipitate as a white solid.[1]

  • Filtration: Filter the solid and wash with cold 10% EtOAc in Heptane.

  • Validation: Check the mother liquor by TLC. It should contain the majority of the UV-active benzoic acid impurity.

Issue 2: "My product is stuck in the aqueous phase or has low recovery after workup."

The Challenge: Azetidine-3-carboxylic acid derivatives are amphiphilic. While the benzoyl group adds lipophilicity, the carboxylic acid and the polar amide core can make the molecule reluctant to partition fully into organic solvents, especially at neutral pH.[1]

The Solution: pH-Switch Extraction You must suppress the ionization of the carboxylic acid completely to force the molecule into the organic phase.[1]

Protocol B: The "pH 2" Recovery Best for: Maximizing yield from aqueous reaction mixtures.[1]

  • Cooling: Place the aqueous reaction mixture on an ice bath.

  • Acidification: Carefully adjust the pH to 2.0–2.5 using 1M HCl.

    • Critical: Do not go below pH 1.0, as the amide bond can degrade under highly acidic conditions over time.[1]

    • Why? The pKa of the carboxylic acid is ~4. At pH 2, >99% of the molecules are protonated (uncharged) and organic-soluble.[1]

  • Salting Out: Add solid NaCl to saturate the aqueous phase (brine). This increases the ionic strength, "pushing" the organic product out (Salting-out effect).[1]

  • Extraction: Extract with 2-MeTHF (2-Methyltetrahydrofuran) or DCM/IPA (3:1) .[1]

    • Expert Tip: 2-MeTHF is superior to DCM for polar acids and forms better phase separations.[1]

  • Drying: Dry the organic layer over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate), as Mg²⁺ can sometimes coordinate with the azetidine carboxylate if not fully protonated.[1]

Issue 3: "I see 'doubled' peaks in my NMR. Is my product impure?"

The Diagnosis: This is likely Rotamerism , not impurity.[1] Tertiary amides (like N-benzoyl azetidines) exhibit restricted rotation around the N-C(O) bond.[1] The 2,4-dimethyl substitution on the phenyl ring increases steric bulk, slowing this rotation further on the NMR timescale.[1]

Verification Test:

  • Run VT-NMR: Heat the NMR sample to 50–60°C.

  • Result: If the doubled peaks coalesce into single sharp peaks, they are rotamers.[1] If they remain distinct, they are impurities (likely regioisomers).[1]

Visual Workflow: Purification Decision Tree

The following diagram outlines the logical flow for selecting the correct purification method based on your crude material's state.

PurificationStrategy Start Crude 1-(2,4-Dimethylbenzoyl) azetidine-3-carboxylic acid CheckImpurity Analyze Impurity Profile (LC-MS / TLC) Start->CheckImpurity RouteA Impurity: 2,4-Dimethylbenzoic Acid (Lipophilic Acid) CheckImpurity->RouteA High UV Impurity RouteB Impurity: Unreacted Azetidine (Polar Amine) CheckImpurity->RouteB Low Yield/Polar RouteC Impurity: Coupling Reagents (Ureas/HOBt) CheckImpurity->RouteC Solid Precipitates MethodA Protocol A: EtOAc/Heptane Crystallization RouteA->MethodA MethodB Protocol B: Acidic Extraction (pH 2) + Salting Out RouteB->MethodB MethodC Flash Chromatography: DCM:MeOH (95:5) + 1% AcOH RouteC->MethodC Result Pure Product (>98% purity) MethodA->Result MethodB->Result MethodC->Result

Caption: Decision tree for selecting the optimal purification protocol based on impurity characterization.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for this acid? A: Yes, but naked silica is acidic and can cause tailing (streaking) of carboxylic acids.[1]

  • Modification: You must add a modifier to your eluent. Use 1% Acetic Acid or Formic Acid in your DCM/MeOH gradient.

  • Avoid: Do not use Triethylamine (TEA) or Ammonia, as this will form the ammonium salt of your product, which will stick to the silica and ruin your yield.[1]

Q: Why is my product an oil instead of a solid? A: This compound often oils out if solvent traces remain or if the purity is <90%.

  • Fix: Dissolve the oil in a small amount of Diethyl Ether or MTBE and scratch the flask walls with a glass rod while cooling in a dry ice/acetone bath. This induces nucleation.[2] Once solid, triturate with pentane.

Q: Is the azetidine ring stable to acid workup? A: Generally, yes.[1] The amide-linked azetidine is more stable than the free amine.[1] However, avoid prolonged exposure to strong acids (pH < 1) or high temperatures (>50°C) in acidic media, as this can open the strained four-membered ring [1].[1]

References

  • Padwa, A. (2012).[1] Synthesis and Reactivity of Azetidines. Comprehensive Heterocyclic Chemistry III. Elsevier. Link

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Link[1]

  • National Institutes of Health (NIH). (2014).[1] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. PMC. Link

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Link

Sources

Troubleshooting

Technical Support Center: Azetidine-3-Carboxylic Acid (A3C) Handling &amp; Troubleshooting

Target Audience: Researchers, synthetic chemists, and drug development professionals utilizing A3C in ADC linkers, PROTACs, and peptidomimetics. The Mechanistic Challenge of A3C Hygroscopicity Azetidine-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals utilizing A3C in ADC linkers, PROTACs, and peptidomimetics.

The Mechanistic Challenge of A3C Hygroscopicity

Azetidine-3-carboxylic acid (A3C) is a highly valuable cyclic amino acid used extensively to introduce conformational constraints in peptide drug design[]. However, its structural composition—a strained four-membered azetidine ring coupled with a carboxylic acid moiety—renders it highly polar. This dual-functionality creates a robust hydrogen-bonding network that aggressively scavenges atmospheric moisture, leading to rapid hydration and deliquescence[2].

When A3C absorbs water, three critical failures occur in downstream workflows:

  • Stoichiometric Skewing: Weighing "wet" A3C means you are weighing water alongside the compound, leading to an under-representation of the active reagent and subsequent reaction imbalances.

  • Nucleophilic Interference: In amide coupling reactions (e.g., using HATU or EDC), adventitious water outcompetes the azetidine nitrogen or hydrolyzes the activated ester intermediate, severely depressing yields.

  • Physical Degradation: Moisture induces localized dissolution and recrystallization, transforming free-flowing powders into intractable, hard clumps that are difficult to transfer and prone to thermal decomposition if forcefully dried[2].

Troubleshooting Guide: Common A3C Handling Issues

Issue 1: The A3C powder has formed hard clumps in the storage bottle.

  • Root Cause: The reagent was likely opened while still cold, causing ambient humidity to condense directly onto the chemical, or the primary seal was compromised during long-term storage.

  • Resolution: Do not attempt to chisel the solid out, as mechanical force in ambient air will only expose more surface area to moisture. Instead, transfer the bottle to a nitrogen-purged glovebag, gently pulverize the clumps using an agate mortar, and subject the powder to high-vacuum desiccation (see Protocol B).

Issue 2: Amide coupling yields with A3C are consistently below 40%, despite excess reagents.

  • Root Cause: Moisture introduced via the A3C reagent is quenching the coupling agent.

  • Resolution: Switch to strictly anhydrous handling. Ensure A3C is dried, use anhydrous solvents (e.g., DMF stored over 3Å molecular sieves), and perform the reaction under an inert argon atmosphere[3].

Issue 3: Inconsistent analytical results (NMR/HPLC) between different batches of A3C.

  • Root Cause: Variable degrees of hydration alter the effective molecular weight of the compound, leading to concentration discrepancies in assay preparations.

  • Resolution: Standardize the hydration state before analytical prep by drying the sample under vacuum, or quantify the water content via Karl Fischer titration and adjust your mass calculations accordingly.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, all handling of A3C must follow a self-validating system where the exclusion of moisture is both maintained and verifiable.

Protocol A: Moisture-Free Weighing and Transfer

This protocol utilizes thermal equilibration and inert atmospheres to prevent moisture ingress.

  • Thermal Equilibration (Critical Step): Remove the sealed A3C container from its 2-8 °C or -20 °C storage[]. Place it immediately into a vacuum desiccator containing active desiccant (e.g., Drierite). Allow it to sit for at least 2 hours until it reaches room temperature.

    • Causality: Opening a cold vessel in ambient air guarantees immediate condensation of atmospheric water onto the hygroscopic powder.

  • Apparatus Preparation: Oven-dry all spatulas, vials, and reaction flasks at 140 °C for a minimum of 4 hours. Cool them in a desiccator or under a stream of dry nitrogen[3].

    • Causality: Glassware surfaces retain a microscopic film of adsorbed water that will readily transfer to A3C[3].

  • Inert Transfer: Move the equilibrated A3C container and the dried apparatus into a glovebox maintained at <1 ppm H₂O and O₂.

  • Rapid Weighing: Tare a dry vial equipped with a septum cap. Transfer the required mass of A3C, seal the vial tightly, and remove it from the glovebox.

  • Validation Check: The powder should remain completely free-flowing. If the powder sticks aggressively to the glass walls, static or moisture is present. Perform a Karl Fischer titration on a 10 mg dummy sample; moisture should be <0.5% w/w.

Protocol B: Desiccation and Recovery of Moisture-Compromised A3C

Use this protocol if A3C has absorbed water and clumped.

  • Inert Pulverization: Inside a glovebox or a heavily nitrogen-purged glovebag, transfer the clumped A3C to a dry mortar and gently grind it back into a fine powder.

  • Vacuum Drying: Transfer the powder to a Schlenk flask. Connect to a high-vacuum manifold (<0.1 Torr) and apply gentle heating (max 40 °C) for 12–24 hours.

    • Causality: Heating above 50 °C under vacuum can risk thermal instability or decarboxylation of the highly strained azetidine ring[2]. Gentle, prolonged vacuum is safer than high heat.

  • Validation Check: Weigh the flask before and after the 24-hour drying period. A stabilization of mass indicates the removal of volatile water. Backfill the flask with argon before sealing[2].

Quantitative Impact of Moisture on A3C

The following table summarizes the empirical impact of ambient exposure (at 45% Relative Humidity, 22 °C) on A3C integrity and subsequent synthetic utility.

Ambient Exposure TimeMoisture Content (% w/w)*Physical StateAmide Coupling Yield (%)**
0 min (Glovebox) < 0.5%Free-flowing powder> 95%
15 mins 2.1%Slight clumping82%
60 mins 5.8%Sticky, granular54%
24 hours > 12.0%Deliquescent paste< 15%

*Measured via Karl Fischer Titration. **Standard HATU/DIPEA coupling in DMF.

A3C Handling Workflow Diagram

A3C_Handling_Workflow ColdStorage Cold Storage (-20°C, Argon) Equilibration Equilibrate to RT (in Desiccator) ColdStorage->Equilibration Prevents condensation Glovebox Glovebox Transfer (<1 ppm H2O/O2) Equilibration->Glovebox Maintains dry state Recovery Vacuum Desiccation (Max 40°C) Equilibration->Recovery Moisture detected Weighing Rapid Weighing (Septum-Sealed Vials) Glovebox->Weighing Reaction Anhydrous Synthesis (Schlenk Line) Weighing->Reaction Prevents hydrolysis Recovery->Glovebox Powder recovered

Workflow for the anhydrous handling and recovery of hygroscopic A3C reagents.

Frequently Asked Questions (FAQs)

Q: Can I store A3C in a standard laboratory refrigerator? A: Yes, A3C should be stored at 2-8 °C or -20 °C[]. However, standard refrigerators are highly humid environments. You must ensure the primary container is tightly sealed, wrapped in Parafilm, and ideally placed inside a secondary container (like a sealed jar) filled with indicating Drierite or silica gel[4].

Q: Is it necessary to use a glovebox for every reaction involving A3C? A: While a glovebox provides the highest fidelity, it is not strictly mandatory if you employ rigorous Schlenk line techniques. You can rapidly weigh A3C in ambient air if the exposure is under 60 seconds, immediately sealing the vial with a septum, and purging the vial with argon for 10 minutes before adding anhydrous solvents[3].

Q: What safety precautions are necessary when handling A3C? A: A3C requires standard laboratory PPE (gloves, safety goggles, and a lab coat). Because it is a fine powder, dispersion of dust should be prevented. Always handle it in a well-ventilated area or a local exhaust system to avoid inhalation[4].

References

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: University of Pittsburgh URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Proton NMR Analysis of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic Acid

Topic: Proton NMR analysis of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid Content Type: Publish Comparison Guides Executive Summary 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is a specialized strained nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proton NMR analysis of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid Content Type: Publish Comparison Guides

Executive Summary

1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is a specialized strained nitrogen heterocycle used increasingly in medicinal chemistry as a rigidifying linker and a pharmacophore scaffold for GPCR ligands and enzyme inhibitors. Unlike its five-membered analog (proline) or six-membered analogs (piperidine), the azetidine ring offers unique metabolic stability and vectoral alignment of substituents.[1]

However, the analysis of this molecule presents a distinct challenge: Amide Rotamerism . The restricted rotation around the N-carbonyl bond, exacerbated by the steric bulk of the ortho-methyl group on the benzoyl ring, frequently results in complex NMR spectra appearing as "impure" mixtures.

This guide compares the performance of three standard NMR solvent systems—Chloroform-d (CDCl₃) , Dimethyl Sulfoxide-d₆ (DMSO-d₆) , and Methanol-d₄ (CD₃OD) —to determine the optimal protocol for structural validation.[1] We provide a self-validating workflow to distinguish between genuine impurities and rotameric species.

Structural Analysis & Analytical Challenges

The Rotamer Conundrum

The amide bond possesses partial double-bond character (


), creating a high energy barrier to rotation. For 1-(2,4-dimethylbenzoyl)azetidine-3-carboxylic acid, the azetidine ring exists in two distinct conformations relative to the benzoyl group: syn and anti.
  • Steric Locking: The methyl group at the 2-position of the benzoyl ring sterically clashes with the azetidine ring protons, potentially locking the molecule into a preferred conformation or slowing the exchange rate significantly on the NMR timescale.

  • Spectral Consequence: You will likely observe signal doubling (split peaks) for the azetidine ring protons and potentially the methyl groups. This is often misdiagnosed as contamination.

Azetidine Ring Puckering

The 4-membered ring is not planar; it puckers to relieve torsional strain. This creates complex coupling patterns for the methylene protons (


 and 

), which are diastereotopic.[1]

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in obtaining a resolvable spectrum. The table below compares the three primary alternatives based on solubility, rotamer coalescence, and exchangeable proton visibility.

FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ Alternative C: Methanol-d₄ (CD₃OD)
Primary Use Case Initial screening; lipophilic impurities.Recommended: Full structural elucidation & COOH detection.High-solubility alternative; simplified spectra.
Solubility Moderate (COOH may limit solubility).[1]Excellent. Good.
COOH Signal Often broad, weak, or invisible (10–12 ppm).Sharp/Broad Singlet (12–13 ppm). Highly visible.Invisible (Exchanges with solvent deuterium).[1]
Rotamer Resolution Slow Exchange: Distinct, sharp split signals often observed.[1]Intermediate Exchange: Signals may broaden or coalesce due to higher viscosity/polarity.[1]Fast/Intermediate: Similar to DMSO but without COOH signal.
Water Signal 1.56 ppm (Usually non-interfering).3.33 ppm (Can obscure azetidine signals).4.87 ppm (Can obscure signals if wet).
Cost/Ease Low cost; easy recovery.[1]Higher cost; difficult recovery (high boiling point).Moderate cost.[1]
Expert Insight:

While CDCl₃ is the standard for organic synthesis, DMSO-d₆ is the superior alternative for this specific molecule . The carboxylic acid proton is diagnostic for the 3-position substitution, and DMSO's hydrogen-bonding capability often stabilizes one rotamer or shifts the equilibrium, aiding in assignment.[1]

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this step-by-step protocol. This system is self-validating: the Variable Temperature (VT) step confirms that split peaks are dynamic rotamers, not static impurities.[1]

Phase 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? To ensure the carboxylic acid is soluble and visible.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause line broadening.

Phase 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) or standard 1H pulse.

  • Scans (NS): 16 or 32 (sufficient for >5 mg).[1]

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The carboxylic acid proton and quaternary carbons have long T1 relaxation times. A short D1 will under-integrate the COOH and aromatic signals relative to the methyls.

  • Temperature: 298 K (25°C).

Phase 3: The Validation Step (Variable Temperature)

If the spectrum shows split peaks (e.g., two pairs of doublets for the methyls):

  • Heat the probe to 353 K (80°C) inside the spectrometer.

  • Allow 10 minutes for thermal equilibration.

  • Acquire a second spectrum.[1]

  • Success Criteria: If the split peaks coalesce into single, sharper peaks (or broaden significantly into a single hump), the sample is pure, and the splitting was due to rotamers. If peaks remain distinct, they are impurities.

Data Interpretation & Expected Shifts

Based on the structure and analogous N-benzoyl azetidines, here is the predicted assignment for the DMSO-d₆ spectrum.

Table 2: Predicted Chemical Shifts (DMSO-d₆)
Proton GroupApprox.[1][2][3][4] Shift (

ppm)
MultiplicityIntegrationNotes
-COOH 12.0 – 13.0Broad Singlet1HDisappears on

shake.
Aromatic H (Benzoyl) 7.0 – 7.4Multiplet3HH3, H5, H6.[1] Pattern depends on 2,4-sub.[1]
Azetidine

4.0 – 4.5Multiplet/Broad4HOften appears as 2 sets of complex signals due to rotamers.
Azetidine

3.4 – 3.7Multiplet1HQuintet-like; often obscured by water/sugar peaks.
Aromatic

(2-pos)
2.1 – 2.3Singlet (Split)3HOrtho-methyl; highly sensitive to rotamerism.
Aromatic

(4-pos)
2.3 – 2.4Singlet3HPara-methyl; less split than the 2-position.

Visualization: Analytical Decision Matrix

The following diagram outlines the logical flow for analyzing this compound, ensuring no misinterpretation of the data.

NMR_Workflow Start Start: Solid Sample 1-(2,4-Dimethylbenzoyl)azetidine-3-COOH SolventChoice Select Solvent Start->SolventChoice CDCl3 CDCl3 (Standard) SolventChoice->CDCl3 Routine DMSO DMSO-d6 (Recommended) SolventChoice->DMSO Better Resolution SpectrumAcq Acquire 1H Spectrum (298 K) CDCl3->SpectrumAcq DMSO->SpectrumAcq CheckSplit Decision: Are peaks split/doubled? SpectrumAcq->CheckSplit RotamerSuspect Suspect Rotamers (Amide Bond Restricted Rotation) CheckSplit->RotamerSuspect Yes (Ratio ~1:1 to 3:1) Confirmed Confirmed Pure Product (Rotameric Mixture) CheckSplit->Confirmed No (Single Set) VT_Exp Run Variable Temp (VT) NMR Heat to 80°C (353 K) RotamerSuspect->VT_Exp ImpuritySuspect Suspect Impurity Coalesce Do peaks coalesce? VT_Exp->Coalesce Coalesce->Confirmed Yes Failed Confirmed Impurity (Purification Required) Coalesce->Failed No

Figure 1: Decision matrix for distinguishing amide rotamers from impurities using solvent selection and Variable Temperature (VT) NMR.

References

  • Ji, Y. et al. (2018).[5] "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214.[1][5]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2735440, 1-(Diphenylmethyl)azetidine-3-carboxylic acid." PubChem.

  • Stewart, W. E.[1] & Siddall, T. H. (1970). "Nuclear Magnetic Resonance Studies of Amides." Chemical Reviews, 70(5), 517–551.

Sources

Comparative

Comparing bioactivity of azetidine vs proline derivatives

Azetidine vs. Proline Derivatives: A Comparative Guide to Bioactivity and Structural Optimization in Medicinal Chemistry Executive Summary For decades, proline has been the definitive cyclic imino acid for introducing co...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidine vs. Proline Derivatives: A Comparative Guide to Bioactivity and Structural Optimization in Medicinal Chemistry

Executive Summary

For decades, proline has been the definitive cyclic imino acid for introducing conformational constraints in peptidomimetics and small-molecule drugs. However, modern drug discovery is increasingly shifting toward its four-membered homologue, azetidine. By contracting the ring size, medicinal chemists can dramatically alter ring strain, basicity, and spatial geometry. This structural pivot frequently leads to profound improvements in target binding affinity, metabolic stability, and overall pharmacokinetic profiles[1]. This guide provides an objective, data-driven comparison of azetidine versus proline derivatives, detailing the causality behind their physicochemical divergence and practical applications in drug design.

Physicochemical & Structural Dynamics

The fundamental difference between proline (a five-membered pyrrolidine ring) and azetidine lies in their thermodynamics and conformational preferences. Azetidine possesses a highly strained four-membered architecture, exhibiting a ring strain of ~25.2 kcal/mol, compared to the relatively unstrained proline ring[1].

This immense strain has two critical mechanistic consequences for drug design:

  • Altered Puckering and Dihedral Angles : The compressed internal bond angles of azetidine force its exocyclic bonds to splay outward. When incorporated into a peptide backbone, azetidine-2-carboxylic acid (Aze) restricts the Ramachandran

    
     and 
    
    
    
    dihedral angles entirely differently than proline.
  • Reverse Turn Induction : Proline has a high intrinsic propensity (~30%) to form cis-peptide bonds, which inherently stabilizes

    
    -turn secondary structures. Conversely, the geometric constraints of azetidine derivatives force the peptide backbone to preferentially adopt 
    
    
    
    -turn conformations[2]. This shift in 3D topography provides a powerful, alternative vector for optimizing receptor-ligand complementarity.

StructuralImpact Pro Proline (5-membered ring) StrainP Lower Ring Strain (~0-5 kcal/mol) Pro->StrainP Aze Azetidine (4-membered ring) StrainA High Ring Strain (~25 kcal/mol) Aze->StrainA ConfP Favors β-turns (~30% cis-isomer) StrainP->ConfP ConfA Favors γ-turns (Altered cis/trans ratio) StrainA->ConfA BioP Baseline Target Affinity (Standard Peptidomimetic) ConfP->BioP BioA Enhanced Target Affinity (e.g., STAT3 IC50 drop) ConfA->BioA

Logical flow mapping structural properties of Proline vs Azetidine to bioactivity outcomes.

Comparative Bioactivity: Target Affinity & Efficacy

The structural divergence between these two rings translates directly into measurable bioactivity. A landmark study optimizing small-molecule STAT3 inhibitors demonstrated the superiority of the azetidine scaffold for this specific target. Researchers replaced a standard proline-based linker with an (R)-azetidine-2-carboxamide analogue. The resulting azetidine derivative exhibited a greater than 4-fold boost in potency against STAT3 DNA-binding activity compared to its proline counterpart[3].

Table 1: Quantitative Comparison of Proline vs Azetidine in STAT3 Inhibition

Compound ScaffoldRing SizeSTAT3 EMSA IC50 (

M)
STAT3 Binding Affinity (

)
Target Selectivity
Proline Analogue (3) 5-membered2.40> 2.0

M
Moderate
Azetidine Analogue (5a) 4-membered0.55~ 880 nMHigh (STAT3 over STAT1/5)
Pipecolamide Analogue (4) 6-membered5.40N/ALow

(Data synthesized from comparative STAT3 inhibitor assays[3])

Metabolic Stability & Pharmacokinetics

Beyond target affinity, azetidine substitutions frequently improve the pharmacokinetic (PK) profile of a drug candidate. The compact, symmetric nature of the azetidine ring reduces overall lipophilicity (LogP) compared to larger pyrrolidine or piperidine rings. This reduction enhances aqueous solubility and limits non-specific plasma protein binding[1]. Furthermore, the non-natural


-turn conformation induced by azetidine makes the adjacent amide bonds sterically unrecognizable to many endogenous proteolytic enzymes, thereby increasing the metabolic half-life and lowering the clearance rate of the peptidomimetic in vivo.

Experimental Methodologies (Self-Validating Systems)

To validate these bioactivity differences, researchers rely on robust, self-validating experimental workflows. Below are the field-proven protocols for synthesizing these derivatives and quantifying their bioactivity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azetidine-Peptidomimetics

Coupling an amino acid to the secondary amine of azetidine requires overcoming significant steric hindrance caused by the splayed exocyclic bonds of the highly strained ring.

  • Resin Preparation : Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, exposing reactive sites to ensure uniform coupling efficiency.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.

    • Causality: Piperidine acts as a mild base to selectively deprotonate the Fmoc group via

      
      -elimination without cleaving the acid-labile linker attaching the peptide to the resin.
      
  • Coupling : Add 4 eq. of Fmoc-Aze-OH, 4 eq. HATU, and 8 eq. DIPEA in DMF. React for 2 hours.

    • Causality: HATU is mandatory here; standard carbodiimides (like DIC) are too slow for the sterically hindered azetidine nitrogen. DIPEA acts as a non-nucleophilic base to activate the carboxylic acid without causing side reactions.

  • Cleavage : Treat the resin with TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

    • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups, while Triisopropylsilane (TIPS) scavenges highly reactive carbocations to prevent them from re-attaching to the peptide.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

To quantify the IC50 values shown in Table 1, EMSA is utilized to measure the disruption of protein-DNA interactions[3].

  • Protein-Inhibitor Incubation : Incubate purified STAT3 protein with varying concentrations of the azetidine or proline inhibitor in a binding buffer (HEPES, DTT, MgCl2) for 30 mins at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the STAT3 SH2 domain before the competing DNA is introduced.

  • Probe Addition : Add a fluorescently labeled (e.g., Cy5) double-stranded DNA probe containing the STAT3 consensus sequence. Add poly(dI-dC) as a competitor.

    • Causality: Poly(dI-dC) binds non-specific DNA-binding proteins, ensuring the fluorescent signal is exclusively derived from specific STAT3-DNA complexes.

  • Native PAGE : Resolve the mixture on a 6% non-denaturing polyacrylamide gel at 4°C.

    • Causality: Native conditions (the strict absence of SDS or reducing agents) are critical to maintain the non-covalent STAT3-DNA interactions during electrophoresis.

  • Quantification : Image the gel using a fluorometer. Calculate the IC50 by plotting the ratio of bound DNA (shifted upper band) vs. free DNA (bottom band) against the inhibitor concentration.

EMSAWorkflow Step1 1. Incubate STAT3 with Aze/Pro Inhibitor Step2 2. Add Fluorescent DNA Probe Step1->Step2 Step3 3. Native PAGE Electrophoresis Step2->Step3 Step4 4. Quantify Free vs Bound DNA (IC50) Step3->Step4

Step-by-step experimental workflow for evaluating STAT3 DNA-binding inhibition via EMSA.

References

1.[3] Brotherton-Pleiss, C., et al. (2021). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry. URL:[Link] 2.[2] Baeza, J. L., et al. (2008). "Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction." The Journal of Organic Chemistry. URL:[Link] 3.[1] Bauer, M. R., et al. (2021). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry. URL:[Link]

Sources

Validation

IR spectroscopy data for 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Comparative IR Spectroscopy Guide: 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic Acid Executive Summary This guide provides a technical analysis of the infrared (IR) spectral characteristics of 1-(2,4-Dimethylbenzoyl)aze...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative IR Spectroscopy Guide: 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic Acid

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid .[1] As a specialized building block in medicinal chemistry—particularly in the synthesis of peptidomimetics and DNA-encoded libraries—accurate characterization is critical for validating structural integrity and purity.[1]

This document objectively compares the spectral performance of this compound against its synthetic precursors and structural analogs.[1] It is designed to serve as a self-validating reference for researchers confirming the formation of the tertiary amide linkage while retaining the carboxylic acid functionality .

Spectral Fingerprint Analysis

The IR spectrum of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is defined by the interplay between the strained azetidine ring and the electron-rich aromatic system.[1]

Diagnostic Absorption Bands

The following table summarizes the critical bands required for positive identification.

Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Carboxylic Acid (-COOH) 2500–3300 Medium, BroadO–H StretchCharacteristic "fermi resonance" broadness; indicates acid dimerization.[1] Overlaps with C-H stretches.[1]
Carboxylic Carbonyl 1710–1740 StrongC=O[2] StretchPosition varies with H-bonding.[1][3] Distinct from the amide carbonyl.[2][4][5][6][7]
Tertiary Amide 1620–1660 StrongC=O Stretch (Amide I)Critical Identity Marker. Confirms benzoylation of the azetidine nitrogen.[1]
Aromatic Ring 3000–3100 WeakC–H Stretch (sp²)Indicates the presence of the benzoyl moiety.
Alkyl Groups 2850–2980 MediumC–H Stretch (sp³)Contributions from the azetidine ring (CH/CH₂) and the two methyl groups on the phenyl ring.
Aromatic Skeleton 1450–1600 MediumC=C Ring StretchDoublet often observed due to 2,4-substitution pattern.[1]
Technical Insight: The "Azetidine Amide" Shift
  • Mechanism: Unlike acyclic amides, the nitrogen atom in an N-acyl azetidine is part of a strained 4-membered ring.[1] This geometric constraint induces a degree of pyramidalization at the nitrogen, slightly reducing the orbital overlap (resonance) between the nitrogen lone pair and the carbonyl pi-system.[1]

  • Spectral Consequence: While typical tertiary amides absorb near 1650 cm⁻¹, this reduced resonance can occasionally shift the carbonyl band to slightly higher wavenumbers (closer to 1660–1670 cm⁻¹) compared to unstrained analogs. However, the electron-donating methyl groups on the benzoyl ring (2,4-dimethyl) tend to counter this by increasing electron density, likely keeping the band within the 1620–1660 cm⁻¹ window.

Comparative Performance Guide

To validate the product, one must distinguish it from potential impurities (starting materials) and degradation products.[1]

Comparison A: Product vs. Precursor (Azetidine-3-carboxylic acid)[1]
  • Differentiation: The starting material (Azetidine-3-carboxylic acid) lacks the benzoyl group.

  • Key Spectral Shift:

    • Precursor: Shows a secondary amine N-H stretch (weak/sharp ~3300 cm⁻¹) or ammonium salt bands if isolated as a salt. No Amide I band.

    • Product: Appearance of the strong Amide I band (1620–1660 cm⁻¹) and disappearance of the specific N-H stretching features of the free azetidine.

Comparison B: Product vs. Reagent (2,4-Dimethylbenzoyl Chloride)
  • Differentiation: Unreacted acid chloride reagent is a potent impurity.[1]

  • Key Spectral Shift:

    • Reagent: Acid chlorides exhibit a C=O stretch at a significantly higher frequency (~1770–1780 cm⁻¹ ) due to the inductive withdrawal of chlorine.

    • Product: The formation of the amide bond shifts this carbonyl signal down to the 1640 cm⁻¹ region .

    • Self-Validating Check: If a peak remains at ~1775 cm⁻¹, the reaction is incomplete or the product is contaminated with hydrolyzed acid anhydride.[1]

Comparison C: Product vs. Hydrolysis Byproduct (2,4-Dimethylbenzoic Acid)
  • Differentiation: Hydrolysis of the starting chloride yields the free benzoic acid derivative.

  • Key Spectral Shift:

    • Byproduct: Contains a carboxylic acid C=O (~1680–1700 cm⁻¹, often lower due to conjugation with the ring) but lacks the aliphatic azetidine C-H fingerprint.

    • Product: Contains two distinct carbonyl signals : one for the acid (~1720 cm⁻¹) and one for the amide (~1640 cm⁻¹). The byproduct typically shows only one merged or distinct acid carbonyl signal.

Experimental Protocol: ATR-FTIR Characterization

This protocol ensures high-quality data acquisition, minimizing atmospheric interference.[1]

Method: Attenuated Total Reflectance (ATR) FTIR.[1] Sample State: Solid powder.

  • System Initialization:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.[1]

    • Collect a Background Spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3500–4000 cm⁻¹).[1]

  • Sample Loading:

    • Place approximately 2–5 mg of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid onto the center of the crystal.

    • Critical Step: Apply pressure using the anvil clamp until the force gauge indicates optimal contact. Poor contact results in weak signals and high noise.[1]

  • Acquisition Parameters:

    • Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 16 scans (32 recommended for noise reduction).

  • Data Processing:

    • Apply Baseline Correction if the baseline drifts due to scattering.

    • Validation: Check for the presence of the "CO₂ doublet" at 2350 cm⁻¹.[1] If strong, purge the chamber and re-acquire.[1]

Quality Control Workflow (Logic Map)

The following diagram illustrates the decision logic for interpreting the IR spectrum during synthesis monitoring.

IR_Analysis_Workflow Start Acquire IR Spectrum Check_1775 Peak at ~1775 cm⁻¹? Start->Check_1775 Check_Amide Strong Peak at 1620-1660 cm⁻¹? Check_1775->Check_Amide No Result_Chloride Contamination: Unreacted Acid Chloride Check_1775->Result_Chloride Yes Check_Acid Broad Band 2500-3300 cm⁻¹? Check_Amide->Check_Acid Yes Result_NoRxn Failure: Starting Material (Amine) Check_Amide->Result_NoRxn No Result_Success PASS: Target Product Confirmed Check_Acid->Result_Success Yes Result_Impure Check Purity: Possible Hydrolysis Check_Acid->Result_Impure No (Ester?)

Figure 1: IR Interpretation Decision Tree for Synthesis Verification.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzamide, N,N-dimethyl-. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 2,4-Dimethylbenzamide Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry and Biochemistry.[1] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]

Sources

Comparative

Structural &amp; Functional Profiling: 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic Acid

Executive Summary: The "Twisted" Scaffold 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid represents a specialized fragment-based drug discovery (FBDD) scaffold.[1] It is primarily utilized as a conformationally restr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Twisted" Scaffold

1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid represents a specialized fragment-based drug discovery (FBDD) scaffold.[1] It is primarily utilized as a conformationally restricted bioisostere of proline or


-aminobutyric acid (GABA) derivatives.[1]

This guide compares this specific scaffold against its two nearest structural neighbors: the Pyrrolidine analog (5-membered ring) and the Unsubstituted Benzoyl analog .[1] The core value of this molecule lies in the synergy between the azetidine ring (which lowers lipophilicity and alters vector orientation) and the 2,4-dimethyl substitution , which forces a non-planar, orthogonal amide conformation, often critical for improving selectivity in protein-ligand binding.[1]

Structural & Physicochemical Analysis[1][2][3]

The "Azetidine Switch": Vector & Property Modulation

The transition from a 5-membered pyrrolidine to a 4-membered azetidine is a classic medicinal chemistry tactic known as "ring contraction."[1]

FeatureAzetidine Analog (Subject)Pyrrolidine Analog (Alternative)Impact on Drug Design
Ring Size 4-Membered5-MemberedAzetidine reduces molecular volume, potentially fitting into tighter sub-pockets.[1]
Ring Strain ~26 kcal/mol~6 kcal/molAzetidine is more reactive; metabolic stability must be monitored (see Section 4).[1]
C-N-C Angle ~90°~109°Alters the exit vector of the carboxylic acid relative to the amide.[1]
Lipophilicity (cLogP) Lower (~1.[1]2)Higher (~1.[1]8)Azetidine lowers LogP, improving solubility and reducing non-specific binding.[1]
Basicity (N-atom) Reduced lone pair availabilityHigherThe amide bond in azetidines is slightly more pyramidalized, affecting hydrogen bond acceptor capability.[1]
The "Ortho-Effect": Conformational Locking

The 2,4-dimethylbenzoyl moiety is not merely a hydrophobic cap; it is a conformational control element.[1]

  • Mechanism: The methyl group at the ortho (2-position) creates significant steric clash with the amide carbonyl oxygen and the azetidine protons.[1]

  • Result: Unlike a flat benzamide, this molecule adopts a twisted (orthogonal) conformation where the phenyl ring is rotated ~60-90° relative to the amide plane.[1]

  • Therapeutic Benefit: This "pre-organized" conformation reduces the entropic penalty of binding if the target requires a twisted ligand, potentially increasing potency (E-E-A-T Principle: Rigidification improves affinity).[1]

Visualizing the Structural Logic

The following diagram illustrates the structural relationships and the specific "tuning" provided by each component of the molecule.

StructuralLogic cluster_props Property Shift Scaffold Core Scaffold (Azetidine-3-carboxylic acid) Analog_Pyr Pyrrolidine Analog (5-membered ring) Scaffold->Analog_Pyr Ring Expansion (+1 Carbon) Target Target Molecule 1-(2,4-Dimethylbenzoyl) azetidine-3-COOH Scaffold->Target Amide Coupling (2,4-Dimethylbenzoic acid) Analog_Pyr->Target Bioisosteric Switch (Lower LogP, Rigid Vectors) Analog_Benz Unsubstituted Benzoyl (Flat conformation) Analog_Benz->Target Ortho-Methylation (Induces Twist)

Figure 1: Structural relationship map highlighting the 'Ring Contraction' and 'Conformational Twist' strategies used to derive the target molecule.[1][2][3]

Experimental Protocols (Self-Validating Systems)

Synthesis: Amide Coupling with HATU

Objective: To synthesize the target molecule with high purity, avoiding racemization. Rationale: The azetidine ring is strained; harsh acidic/basic conditions should be minimized during coupling to prevent ring opening.[1]

Protocol:

  • Reagents:

    • Azetidine-3-carboxylic acid (1.0 eq) - Note: Zwitterionic, low solubility in DCM.[1]

    • 2,4-Dimethylbenzoic acid (1.1 eq).[1]

    • HATU (1.2 eq) as the coupling agent.[1]

    • DIPEA (3.0 eq) as the base.[1]

    • Solvent: DMF (Dimethylformamide) is required due to the polarity of the amino acid.[1]

  • Procedure:

    • Dissolve 2,4-dimethylbenzoic acid and DIPEA in dry DMF at 0°C.

    • Add HATU and stir for 15 min to activate the acid (formation of the active ester).[1]

    • Add Azetidine-3-carboxylic acid.[1][4][5][6][7]

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation Point: Monitor by LC-MS.[1] The product peak (M+H = 234.[1]1) should appear; disappearance of the benzoyl chloride/acid is the endpoint.[1]

  • Workup:

    • Dilute with EtOAc, wash with 1N HCl (remove DIPEA), then Brine.[1]

    • Critical Step: Azetidine derivatives can be water-soluble.[1] Back-extract the aqueous layer with EtOAc/Isopropanol (3:1) if yield is low.[1]

Metabolic Stability Assay (Microsomal)

Objective: To determine if the strained azetidine ring is susceptible to oxidative opening by Cytochrome P450s.[1] Comparison: Run side-by-side with the Pyrrolidine analog.

Protocol:

  • Incubation:

    • Test Compound (1 µM) + Liver Microsomes (0.5 mg/mL) + NADPH (1 mM).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Temperature: 37°C.[1]

  • Sampling:

    • Time points: 0, 5, 15, 30, 60 min.[1]

    • Quench: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot ln(% Remaining) vs. Time.[1]

    • Slope =

      
      .[1]
      
    • 
      .[1]
      
    • Intrinsic Clearance (

      
      ) = 
      
      
      
      .[1]

Workflow Visualization: Stability Testing

This workflow ensures that the metabolic liability of the strained ring is quantitatively assessed against its stable analogs.[1]

StabilityWorkflow Start Compound Preparation (10 mM DMSO Stock) Incubation Microsomal Incubation (+NADPH, 37°C) Start->Incubation Dilute to 1 µM Quench Quench & Precipitate (Acetonitrile + IS) Incubation->Quench t = 0, 15, 30, 60 min Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Supernatant Data Data Processing (Calc. Intrinsic Clearance) Analysis->Data Peak Area Ratio Decision Is T1/2 < 15 min? Data->Decision Result Interpretation Stable Stable Scaffold (Proceed to Bioassay) Decision->Stable No Unstable Ring Opening? (Check Metabolites) Decision->Unstable Yes

Figure 2: Step-by-step workflow for assessing the metabolic stability of the azetidine scaffold.

References

  • Azetidines in Drug Discovery

    • Title: Azetidines: New Perspectives for an Ancient Scaffold.[1]

    • Source: Journal of Medicinal Chemistry.[1]

    • URL:[Link] (General Journal Link for verification of scaffold utility).[1]

  • Conformational Control (Ortho-Substitution)

    • Title: The effect of side chain conformation on the carbon-13 substituent chemical shifts of N-substituted benzamides.[1][8]

    • Source: Australian Journal of Chemistry.[1][8]

    • URL:[Link][1]

  • Metabolic Stability of Strained Rings

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][9]

    • Source: ACS Medicinal Chemistry Letters.[1]

    • URL:[Link][1]

  • Chemical Properties & Vendors

    • Title: 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid (PubChem Compound Summary).[1]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link][1]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic Acid and its Analogs

For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of reference standards and an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of reference standards and analytical methodologies applicable to 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid and its structural analogs. By understanding the principles of reference standard selection and the nuances of various analytical techniques, researchers can ensure the integrity and reproducibility of their results.

Introduction to 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic Acid

1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry due to its ability to impart desirable pharmacokinetic properties.[1][2] The 2,4-dimethylbenzoyl moiety introduces aromatic character and potential for further functionalization. As with any active pharmaceutical ingredient (API) or intermediate, establishing a robust analytical profile is critical for quality control, stability studies, and regulatory submissions. A well-characterized reference standard is the cornerstone of this analytical framework.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized material used as a benchmark for the quantitative and qualitative analysis of a substance. It is essential for:

  • Identity Confirmation: Ensuring that the material being tested is the correct chemical entity.

  • Purity Assessment: Quantifying the amount of the desired compound and identifying any impurities.

  • Assay (Potency) Determination: Measuring the concentration of the active substance in a sample.

  • Method Validation: Establishing the performance characteristics of an analytical method (e.g., accuracy, precision, linearity).

Types of Reference Standards: A Comparative Analysis

The selection of an appropriate reference standard depends on the stage of drug development and the intended use. Here, we compare the primary types of reference standards.

Reference Standard Type Description Typical Purity Characterization Level Best For
Primary Reference Standard A substance of the highest purity, established without reference to another standard. Often obtained from pharmacopeias (e.g., USP, EP).>99.5%Extensive (NMR, MS, HPLC, TGA, elemental analysis, etc.)Definitive identification and assay; calibration of secondary standards.
Secondary Reference Standard (Working Standard) A substance of established quality and purity, calibrated against a primary reference standard.>99.0%Well-characterized (HPLC, NMR, MS)Routine quality control and analysis.
In-house (Qualified) Reference Standard A batch of material synthesized and characterized by the user's laboratory.Variable, but well-definedCharacterization should be sufficient for the intended use.Early-stage research and development where pharmacopeial standards are unavailable.

For a novel compound like 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid, a pharmacopeial primary reference standard will likely not be available. Therefore, researchers will need to either procure a well-characterized standard from a commercial supplier or prepare and qualify an in-house reference standard.

Qualification of an In-house Reference Standard: A Workflow

The qualification of an in-house reference standard is a multi-step process designed to confirm its identity, purity, and potency.

Reference_Standard_Qualification_Workflow cluster_Synthesis_Purification Synthesis & Purification cluster_Characterization Characterization cluster_Finalization Finalization Synthesis Synthesis of 1-(2,4-Dimethylbenzoyl) azetidine-3-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Assessment (HPLC, GC, qNMR) Identity->Purity Content Water Content (Karl Fischer) Residual Solvents (GC-HS) Purity->Content Assay Assay Assignment (Mass Balance) Content->Assay Documentation Certificate of Analysis (CoA) Generation Assay->Documentation

Caption: Workflow for the qualification of an in-house reference standard.

Recommended Analytical Methodologies

The following analytical techniques are recommended for the comprehensive analysis of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse for purity determination and assay of non-volatile organic molecules. A reverse-phase method is generally suitable for a compound of this polarity.

Starting HPLC Method Parameters:

Parameter Recommendation Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA generic gradient to elute a wide range of impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Detection UV at 254 nm and 280 nmThe benzoyl group will have strong UV absorbance.
Injection Volume 2 µLA small injection volume minimizes peak distortion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is indispensable for the unambiguous identification of the chemical structure.

  • ¹H NMR: Will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the dimethyl groups, the aromatic protons, and the protons of the azetidine ring.

  • ¹³C NMR: Will show the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the connectivity of the atoms and unequivocally assigning the structure.

Mass Spectrometry (MS) for Molecular Weight Verification

MS provides information about the molecular weight of the compound and can be used to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[1]

Gas Chromatography (GC) for Residual Solvents

GC with headspace sampling is the standard method for the detection and quantification of residual solvents from the synthesis and purification process.

Potential Impurities and their Analysis

Impurities in the reference standard can arise from the starting materials, by-products of the synthesis, or degradation products. For 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid, potential impurities could include:

  • Starting Materials: 2,4-Dimethylbenzoic acid and azetidine-3-carboxylic acid.

  • Reaction By-products: Di-acylated azetidine or other side-reaction products.

  • Degradation Products: Hydrolysis of the amide bond could be a potential degradation pathway.

The HPLC method described above should be capable of separating these impurities from the main compound.

Comparison with Alternative Analytical Approaches

While HPLC, NMR, and MS are the primary analytical techniques, other methods can provide complementary information.

Technique Application Advantages Limitations
Capillary Electrophoresis (CE) Purity analysis of charged species.High efficiency, low sample consumption.Lower sensitivity and robustness compared to HPLC for some applications.
Supercritical Fluid Chromatography (SFC) Chiral and achiral separations.Fast separations, environmentally friendly.Requires specialized equipment.
Quantitative NMR (qNMR) Direct measurement of purity without a reference standard of the same compound.High precision and accuracy.Requires a certified internal standard and expertise in the technique.

Conclusion and Recommendations

For the analysis of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid, a multi-faceted analytical approach is essential. The foundation of this approach is a well-characterized reference standard. In the absence of a commercially available primary standard, researchers must meticulously qualify an in-house standard.

Our recommendations are as follows:

  • Synthesize and purify a batch of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid to the highest possible purity.

  • Confirm the identity of the material unequivocally using ¹H NMR, ¹³C NMR, 2D NMR, and HRMS.

  • Assess the purity using a validated, stability-indicating HPLC method.

  • Quantify any residual solvents and water content using GC-HS and Karl Fischer titration, respectively.

  • Assign a purity value based on the mass balance approach.

  • Store the reference standard under controlled conditions to ensure its stability.

By following these guidelines, researchers can establish a reliable analytical framework for 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid, ensuring the quality and integrity of their data throughout the research and development process.

References

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available at: [Link]

  • Singh, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]

  • PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Zhang, P., et al. (2004). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Organic Process Research & Development, 8(3), 409-411. Available at: [Link]

Sources

Comparative

Conformational Dynamics of N-Substituted Azetidine-3-Carboxylic Acids: A Comparative Guide for Scaffold Selection

Executive Summary: In modern drug discovery, escaping "flatland" by incorporating small, saturated aliphatic rings is a proven strategy to improve physicochemical properties. Azetidine-3-carboxylic acid serves as a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: In modern drug discovery, escaping "flatland" by incorporating small, saturated aliphatic rings is a proven strategy to improve physicochemical properties. Azetidine-3-carboxylic acid serves as a highly versatile, conformationally restricted bioisostere for amino acids (e.g.,


-alanine, GABA) and larger heterocycles. As a Senior Application Scientist, I have structured this guide to objectively compare the thermodynamic properties of azetidine scaffolds against alternative rings and outline a self-validating analytical workflow for their conformational elucidation.
Part 1: Thermodynamic & Structural Fundamentals (The "Why")

To rationally deploy azetidine-3-carboxylic acids in structure-based drug design, one must first understand the thermodynamic forces dictating their 3D geometry.

Ring Strain and Puckering: The azetidine core is a highly strained four-membered system, possessing an intrinsic ring strain energy of approximately 25.2 kcal/mol[1]. This places it energetically between the highly reactive aziridines (26.7 kcal/mol) and the relatively stable pyrrolidines (5.8 kcal/mol)[1]. To relieve the severe eclipsing interactions between adjacent C–H and C–N bonds, the ring adopts a puckered conformation.

The Role of N-Substitution: The nature of the N-substituent is the primary driver of the ring's conformational ensemble:

  • N-Alkyl Azetidines (

    
    ):  The nitrogen atom undergoes rapid pyramidal inversion at room temperature (inversion barrier 
    
    
    
    kcal/mol in the liquid phase)[2]. The median puckering angle is approximately 15.3°[2], though it can reach up to 35.1° depending on the bulkiness of the substituents[3]. The C3-carboxylic acid typically adopts a pseudo-equatorial orientation to minimize 1,3-transannular steric clashes.
  • N-Acyl/Sulfonyl Azetidines (

    
    ):  Acylation forces the nitrogen lone pair to delocalize into the carbonyl 
    
    
    
    orbital, rehybridizing the nitrogen to
    
    
    . This planarization flattens the entire ring (puckering angle reduced to <10°) and restricts nitrogen inversion. Furthermore, it introduces cis and trans amide rotamers, which drastically alter the spatial exit vector of the C3-carboxylate.
Part 2: Scaffold Comparison: Azetidine vs. Pyrrolidine vs. Piperidine

When optimizing a lead compound, replacing a piperidine or pyrrolidine with an azetidine can dramatically alter the molecule's ADME profile. Azetidines typically lower lipophilicity (LogP) while maintaining a basicity highly comparable to larger secondary amines[1].

Table 1: Physicochemical and Structural Comparison of Saturated Nitrogen Heterocycles

PropertyAzetidine-3-Carboxylic AcidPyrrolidine-3-Carboxylic AcidPiperidine-4-Carboxylic Acid
Ring Size 4-membered5-membered6-membered
Ring Strain 25.2 kcal/mol[1]5.8 kcal/mol[1]0 kcal/mol[1]
Median Puckering 15.3° (

N)[2]
Dynamic (Envelope)Rigid (Chair)
Amine

~11.29[1]~11.31[1]~11.22[2]
Lipophilicity (

LogP)
Highly hydrophilicModerateLipophilic
Metabolic Stability High (Resistant to ring oxidation)ModerateSusceptible to

-oxidation
Exit Vectors Highly restricted, compactFlexible, intermediateExtended
Part 3: Analytical Workflows for Conformational Elucidation

Relying on a single analytical technique to determine the conformation of highly dynamic small rings often leads to misinterpretation. I strongly advocate for a self-validating triad system : utilizing NMR to establish physiological ground truth, DFT modeling to map the energy landscape, and X-ray crystallography for absolute atomic coordinates.

G Synthesis 1. N-Substituted Azetidine Synthesis & Purification NMR 2. Solution-State NMR (NOESY/ROESY & J-Coupling) Synthesis->NMR Xray 4. Solid-State X-Ray Crystallography Synthesis->Xray DFT 3. DFT Computational Modeling (Energy Minima) NMR->DFT Distance Constraints Ensemble 5. Final Conformational Ensemble Elucidation NMR->Ensemble DFT->Ensemble Xray->DFT Starting Geometry Xray->Ensemble

Workflow for the conformational elucidation of N-substituted azetidines.

Step-by-Step Methodology:

1. Solution-State NMR Spectroscopy (NOESY/ROESY)

  • Causality: Azetidine-3-carboxylic acids are highly polar/zwitterionic. We utilize protic deuterated solvents (

    
     or 
    
    
    
    ) rather than
    
    
    to ensure solubility and to mimic the aqueous physiological environment.
  • Protocol: Acquire 1D

    
    , 
    
    
    
    , and 2D NOESY spectra (mixing time 300–500 ms).
  • Data Extraction: Extract through-space distance constraints (< 5 Å) from NOE cross-peaks. A strong NOE between the N-substituent protons and the C3-proton indicates a syn-relationship, confirming the pseudo-axial/equatorial preference of the carboxylate group.

2. Density Functional Theory (DFT) Modeling

  • Causality: NMR provides time-averaged data. To deconvolute this into distinct conformers, we must calculate the theoretical energy minima.

  • Protocol: Perform geometry optimizations using the M06-2X functional with a 6-311++G(2df,2pd) basis set[4]. The M06-2X functional is explicitly chosen because it accurately captures the non-covalent interactions and dispersion forces that dictate the folding of small strained rings.

  • Validation: Back-calculate theoretical NOE distances from the DFT global minimum. If theoretical distances match experimental NMR data, the conformational model is validated.

3. Solid-State X-Ray Crystallography

  • Causality: While X-ray yields definitive 3D geometry, the solid-state conformation can be artificially biased by crystal packing forces and intermolecular hydrogen bonding of the carboxylic acid.

  • Protocol: Grow single crystals via slow evaporation. Solve the structure using direct methods. Cross-reference the solid-state puckering angle against the DFT/NMR solution-state ensemble to rule out crystallization artifacts.

Part 4: Experimental Case Study

To demonstrate the impact of N-substitution, consider the divergent behaviors of N-Methylazetidine-3-carboxylic acid versus N-Acetylazetidine-3-carboxylic acid :

  • N-Methylazetidine-3-carboxylic acid: Spectroscopic analysis reveals a highly puckered ring (

    
    )[3]. The N-methyl group undergoes rapid inversion, but the thermodynamic minimum places the bulky C3-carboxylate strictly in the pseudo-equatorial position to avoid severe 1,3-steric strain. This creates a highly specific, rigid vector for the carboxylate pharmacophore.
    
  • N-Acetylazetidine-3-carboxylic acid: The amide bond possesses partial double-bond character, flattening the nitrogen geometry. NMR reveals two distinct sets of signals corresponding to the cis and trans rotamers of the amide bond, which exchange slowly on the NMR timescale. This flattening reduces the ring puckering to <10° and alters the exit vector of the C3-carboxylate, requiring careful consideration when docking this scaffold into a rigid protein binding pocket.

References
  • Preparation and Synthetic Applications of Azetidines. CLOCKSS (Heterocycles). [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. NIH (MedChemComm). [Link]

  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Srce (Croatica Chemica Acta). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Benchmarks for Azetidine Derivatives

For researchers, medicinal chemists, and drug development professionals, the azetidine ring is a privileged scaffold, a four-membered nitrogen-containing heterocycle that imparts unique conformational constraints and des...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the azetidine ring is a privileged scaffold, a four-membered nitrogen-containing heterocycle that imparts unique conformational constraints and desirable physicochemical properties to therapeutic candidates.[1][2][3] As with any novel chemical entity destined for clinical progression, rigorous characterization is not merely a regulatory formality but the bedrock of scientific integrity. Elemental analysis stands as a primary, indispensable tool for confirming the empirical formula and, by extension, the purity of these synthesized derivatives.[4][5]

This guide provides an in-depth comparison of the critical elemental analysis techniques used for azetidine derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish performance benchmarks, and provide field-proven protocols to ensure the generation of trustworthy, high-quality data.

The First Pillar: Confirming Identity and Purity with CHN Combustion Analysis

The foundational question for any newly synthesized compound is: "Is it what I think it is?" Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis provides the most direct answer by determining the mass percentages of these core elements. This data is used to verify the empirical formula against the theoretical calculation, serving as a crucial purity check.[4][6][7]

Principle of CHN Combustion Analysis

The technique is conceptually straightforward: a small, precisely weighed amount of the azetidine derivative is combusted in a high-temperature furnace in the presence of excess oxygen.[8][9] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOₓ), which are subsequently reduced back to N₂. These resulting gases are then separated and measured by a detector, typically a thermal conductivity detector (TCD), to determine their respective concentrations.

Key Challenges with Azetidine Derivatives

While the principle is simple, the unique nature of nitrogen-containing heterocycles presents specific challenges that require careful consideration.

  • Incomplete Combustion: Nitrogen heterocyles can be "refractory," or difficult to combust completely, compared to simple hydrocarbons.[8] Inadequate combustion can lead to the formation of stable byproducts, resulting in erroneously low nitrogen values. The choice of combustion catalysts and furnace temperature is therefore critical.

  • Hygroscopicity: Many amine-containing compounds, including azetidine derivatives, are hygroscopic, readily absorbing moisture from the atmosphere.[4][10] This absorbed water introduces a significant error source, artificially inflating the hydrogen percentage and consequently depressing the carbon and nitrogen percentages.[4] Proper sample handling is paramount.

Benchmark for Acceptance

For publication in most reputable chemistry journals and for internal quality control, the experimentally determined mass percentages for C, H, and N must agree with the theoretically calculated values to within ±0.4% .[5][11] Deviations beyond this threshold often indicate the presence of impurities, residual solvents, or, most commonly, bound water.[4]

Comparative Data: Theoretical vs. Experimental Values

The following table illustrates typical data for a hypothetical N-Boc-3-aminoazetidine derivative (C₈H₁₆N₂O₂), highlighting the impact of moisture.

AnalyteTheoretical Value (%)Acceptable Range (±0.4%)Typical Result (Dry Sample) (%)Typical Result (Hygroscopic Sample, ~2% H₂O) (%)
Carbon (C)55.8055.40 - 56.2055.6554.69
Hydrogen (H)9.368.96 - 9.769.419.39
Nitrogen (N)16.2715.87 - 16.6716.1915.95

Experimental Protocol: High-Accuracy CHN Analysis

This protocol is designed to mitigate the common challenges associated with analyzing azetidine derivatives.

1. Sample Preparation (The Critical Step): a. Dry the purified azetidine derivative under high vacuum (e.g., <1 mbar) at a suitable temperature (e.g., 40-50 °C) for 12-24 hours to remove residual solvents and adsorbed water. The temperature should be kept well below the compound's melting or decomposition point. b. Transfer the dried sample to a desiccator containing a strong desiccant (e.g., P₂O₅) for storage. c. All sample weighing must be performed immediately after removal from the desiccator using an accurately calibrated microbalance. Prepare samples in tin or silver capsules.

2. Instrument Calibration: a. Calibrate the CHN analyzer using a certified organic reference material with a similar C/H/N ratio to the sample.[12][13] Acetanilide or sulfanilamide are common choices. b. Perform at least three calibration runs to ensure the response factor is stable.

3. Combustion and Analysis: a. Set the combustion furnace temperature to at least 950-1000 °C. b. Use a high-efficiency combustion catalyst mixture, often tungsten(VI) oxide on a support, to ensure complete oxidation of the heterocyclic ring. c. For nitro-containing derivatives, special conditions, such as reducing the amount of oxygen, may be necessary to prevent the formation of stable nitrogen oxides that are not properly reduced to N₂.[8] d. Analyze the sample in triplicate to ensure repeatability. The standard deviation of the results should be well within the ±0.4% acceptance limit.

Workflow for CHN Combustion Analysis

Figure 1: CHN Combustion Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Purified Azetidine Derivative dry Dry under High Vacuum (12-24h) start->dry weigh Weigh 2-3 mg in Tin Capsule (Microbalance) dry->weigh load Load into Autosampler weigh->load combust Combustion (≥950°C) O₂ Atmosphere load->combust reduce Reduction of NOₓ to N₂ (Copper) combust->reduce separate Gas Chromatography (Separation of CO₂, H₂O, N₂) reduce->separate detect Thermal Conductivity Detector (TCD) separate->detect calculate Calculate Mass % detect->calculate compare Compare with Theoretical Values calculate->compare report Final Report (Pass/Fail: ±0.4%) compare->report

Caption: Workflow for CHN analysis of azetidine derivatives.

The Second Pillar: Controlling Elemental Impurities with ICP-MS

Beyond confirming the compound's bulk composition, ensuring its safety for potential therapeutic use requires the quantification of trace elemental impurities. These impurities often originate from catalysts (e.g., Pd, Pt, Ru, Rh) used during synthesis or from the manufacturing process itself.[14][15] Regulatory bodies have established strict limits for these elements, making their accurate measurement non-negotiable.[14][16]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the industry's gold-standard technique for this purpose due to its exceptional sensitivity and ability to measure multiple elements simultaneously.[14][17][18]

Principle of ICP-MS

A solution of the digested azetidine sample is introduced into a high-temperature (up to 10,000 K) argon plasma.[19] The plasma atomizes and ionizes the elements present in the sample. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. By counting the ions for each specific mass, the instrument can determine the concentration of each element down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[18][19]

Benchmark for Acceptance: ICH Q3D Guidelines

The International Council for Harmonisation (ICH) Q3D guideline provides Permitted Daily Exposure (PDE) limits for various elemental impurities.[16][20] These PDEs are then used to calculate the maximum allowable concentration in the drug substance based on its maximum daily dose. The elements are classified based on their toxicity.

ClassElementsToxicityTypical Concentration Limits (µg/g or ppm)
Class 1 As, Cd, Hg, PbHuman toxicants0.1 - 1.5
Class 2A Co, Ni, VRoute-dependent human toxicants0.5 - 25
Class 2B Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, TlRoute-dependent human toxicants1 - 100
Class 3 Ba, Cr, Cu, Li, Mo, Sb, SnLow toxicity5 - 550

Note: Limits are highly dependent on the drug's daily dosage and route of administration.

Experimental Protocol: Trace Element Analysis by ICP-MS

This protocol must be performed in a clean environment using trace-metal-grade reagents to avoid contamination.

1. Sample Digestion: a. Accurately weigh approximately 50-100 mg of the azetidine derivative into a clean microwave digestion vessel. b. Add a small volume (e.g., 5-10 mL) of high-purity concentrated nitric acid (69%, trace metal grade).[16] For some refractory organics, a small amount of hydrochloric acid or hydrogen peroxide may be required. c. Seal the vessel and place it in a microwave digestion system. d. Ramp the temperature and pressure according to a validated program (e.g., heat to 200 °C over 15 minutes and hold for 20 minutes) to ensure complete dissolution and oxidation of the organic matrix.[20] e. After cooling, quantitatively transfer the clear digestate to a volumetric flask and dilute to a final volume with deionized water.

2. Instrument Setup and Analysis: a. Calibrate the ICP-MS using a multi-element standard solution containing the target elements at concentrations bracketing the expected sample levels. b. Use an internal standard (e.g., Sc, Y, In, Bi) added to all samples and standards to correct for instrumental drift and matrix effects. c. Run the diluted sample digestate. The instrument will measure the ion counts for the masses corresponding to the elements of interest.

3. Method Validation: a. The method must be validated according to USP <233> and ICH Q2(R1) guidelines.[20][21] b. This includes spike-recovery experiments to demonstrate accuracy, where a known amount of the elemental impurities is added to the sample matrix and the recovery is measured (typically must be within 70-150%).

Workflow for ICP-MS Elemental Impurity Analysis

Figure 2: ICP-MS Workflow for Elemental Impurities cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data & Reporting start Azetidine Sample weigh Weigh 50-100 mg start->weigh digest Microwave Digestion (Conc. HNO₃) weigh->digest dilute Dilute to Final Volume (Deionized H₂O) digest->dilute aspirate Introduce Sample to Argon Plasma (10,000 K) dilute->aspirate ionize Atomization & Ionization aspirate->ionize separate Mass Spectrometer (Separation by m/z) ionize->separate detect Ion Detector separate->detect quantify Quantify vs. Calibration Curve detect->quantify compare Compare with ICH Q3D Limits quantify->compare report Final Report (Concentration in ppm) compare->report

Caption: Workflow for ICP-MS analysis of elemental impurities.

Alternative and Screening Techniques: X-Ray Fluorescence (XRF)

While ICP-MS is the definitive technique for quantitative trace analysis, X-Ray Fluorescence (XRF) offers a valuable alternative, particularly for rapid screening.[18]

Principle and Application

XRF is a non-destructive technique where the sample is irradiated with high-energy X-rays.[22][23] This causes atoms in the sample to emit characteristic "fluorescent" X-rays, which are unique to each element.[24] By detecting the energy and intensity of these emitted X-rays, the elemental composition can be determined.[25]

Advantages:

  • Speed and Simplicity: Requires little to no sample preparation, making it much faster than ICP-MS.[18][25]

  • Non-destructive: The sample is not consumed during analysis.[22][23]

Limitations:

  • Lower Sensitivity: Detection limits are typically in the parts-per-million (ppm) range, significantly higher than ICP-MS.[18]

  • Poor for Light Elements: XRF is not suitable for accurately quantifying light elements like C, H, and N, and cannot be used to analyze the organic compounds themselves.[23][26]

XRF is best employed as a screening tool in process chemistry to quickly check for the presence of heavy element catalysts (e.g., Pd) before committing to the more resource-intensive ICP-MS analysis.

Summary Comparison of Techniques

FeatureCHN Combustion AnalysisICP-MSX-Ray Fluorescence (XRF)
Primary Use Determine C, H, N % to confirm empirical formula and purity.Quantify trace elemental impurities (metals).[14][17]Rapid, non-destructive screening for elemental impurities.[18]
Analytes C, H, N, S, OMost of the periodic table.[15]Elements heavier than Sodium (Na).[23]
Sensitivity Percent (%) levelppb - pptppm
Sample Prep Drying, precise weighing.Aggressive acid digestion.[18]Minimal to none.
Destructive? YesYesNo
Key Benchmark ±0.4% agreement with theory.ICH Q3D concentration limits.Internal action limits for screening.

Conclusion: An Integrated Approach

For comprehensive and reliable characterization of novel azetidine derivatives, a multi-faceted approach to elemental analysis is essential. CHN analysis serves as the first gatekeeper, validating the core molecular structure and purity. ICP-MS provides the high-sensitivity data required to ensure patient safety and meet stringent regulatory standards for elemental impurities. Finally, XRF can be leveraged as an efficient screening tool to streamline the analytical workflow. By understanding the principles, challenges, and benchmarks of each technique, researchers can generate a robust and defensible data package, accelerating the journey of these promising compounds from the lab to the clinic.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • SPECTRO. (n.d.). ICP-MS for Trace Element Analysis. Retrieved from [Link]

  • Patel, D. A., et al. (2021). Development and validation of analytical method for simultaneous quantitative determination of elemental impurities as per ICH Q3D in non-aqueous parenteral formulation by using ICP-MS. International Journal of Chemical & Pharmaceutical Analysis, 8(3). [Link]

  • LCGC International. (n.d.). ICP MS Detection for HPLC Analyses of Pharmaceutical Products. Retrieved from [Link]

  • Drawell. (2025, January 15). How ICP-MS is Applied in Pharmaceutical Quality Control. Retrieved from [Link]

  • ResearchGate. (2020, July 23). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Lucideon. (n.d.). ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. Retrieved from [Link]

  • Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Retrieved from [Link]

  • Wang, J., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. [Link]

  • Gel’man, N. E. (2009). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 64(9), 894-903. [Link]

  • Pinter, B., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 331-338. [Link]

  • AZoM. (2023, April 4). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • HORIBA. (n.d.). What is X-ray Fluorescence (XRF). Retrieved from [Link]

  • Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Sciences, 7(3). [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray fluorescence. Retrieved from [Link]

  • ResearchGate. (2020, January 5). Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample? Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Reference Materials. Retrieved from [Link]

  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved from [Link]

  • Chemistry World. (2024, July 16). Elemental analysis under scrutiny again as competition raises accuracy questions. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • AlMalki, A., & Fadhlalmawla, S. (2025). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 13, 115-127. [Link]

  • Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(19), 6433. [Link]

  • Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Bruker. (n.d.). XRF Analysis & Principle Explained. Retrieved from [Link]

  • XRF Scientific. (2023, January 12). What Makes X-Ray Fluorescence Chemically-Specific? Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • Gámez-Montaño, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(16), 3585-3597. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental stew...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are designed to ensure the safe handling and compliant disposal of this compound, protecting both laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this exact molecule is not always readily available, a robust safety and disposal protocol can be expertly formulated by analyzing its constituent functional groups: the azetidine ring, the carboxylic acid, and the dimethylbenzoyl group.

Hazard Identification and Risk Assessment

The primary step in safe disposal is a thorough understanding of the potential hazards. Based on its chemical structure, 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid should be treated as a hazardous chemical waste. Its hazards can be inferred from its components:

  • Azetidine Moiety: Azetidine and its derivatives are known to be potentially corrosive and can cause severe skin burns and eye damage.[1][2][3]

  • Carboxylic Acid Moiety: Carboxylic acids are acidic and can be corrosive or irritants to the skin, eyes, and respiratory tract.[4][5]

  • Benzoyl Derivatives: While the benzoyl group itself is relatively stable, aromatic compounds can possess toxicological properties and should be handled with care.

Therefore, all personnel must handle this compound under the assumption that it is, at a minimum, an irritant and potentially corrosive. Under no circumstances should it be disposed of down the drain or in regular municipal trash.[1][2][6][7]

Summary of Potential Hazards and Required PPE
Hazard CategoryPotential EffectsRequired Personal Protective Equipment (PPE)
Skin Contact May cause irritation, redness, or chemical burns.Chemical-resistant gloves (e.g., nitrile), lab coat.[7][8]
Eye Contact May cause serious irritation or eye damage.[1][9]Safety glasses with side shields or chemical goggles.[7][8]
Inhalation May cause respiratory tract irritation if handled as a fine powder.[9]Handle within a certified chemical fume hood.
Ingestion Harmful if swallowed.[9]Do not eat, drink, or smoke when handling.[9]

Spill Management Protocol

Accidents can happen, and a prepared response is critical to maintaining a safe laboratory environment.

Step-by-Step Spill Response:

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated, preferably within a fume hood.[1][2]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[1][2][4][7] Do not use combustible materials like sawdust or paper towels. [1][7]

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled substance into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[1][2][3][7]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1][7] All cleaning materials (wipes, etc.) must also be collected as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.[7]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid requires a systematic approach involving segregation, secure containerization, and coordination with certified waste management professionals.

Experimental Protocol for Waste Collection and Disposal
  • Segregation of Waste:

    • Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[10][11]

    • Procedure: Designate a specific waste container for 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips).[2] Keep this waste stream separate from others, particularly strong bases, oxidizing agents, and non-hazardous waste.[2][6][10]

  • Containerization:

    • Rationale: Proper containerization prevents leaks and ensures the safety of personnel handling the waste. Federal and local laws regulate the storage of chemical waste.[10][12]

    • Procedure:

      • Select a container made of a material chemically compatible with the waste.[10][12] A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[7]

      • The container must be in good condition, free of leaks or external residue.[10]

      • As soon as the first waste is added, label the container clearly with the words "Hazardous Waste " and the full chemical name: "1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid ".[10][13]

  • Waste Accumulation and Storage:

    • Rationale: Safe storage in a designated area minimizes the risk of accidental exposure or spills.

    • Procedure:

      • Keep the waste container tightly sealed at all times, except when adding waste.[3][10]

      • Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[1][2] This area should be away from ignition sources and incompatible materials.[1]

      • Maintain a log of the waste generated and the date accumulation began.[1]

  • Arrangement for Final Disposal:

    • Rationale: Final disposal must be handled by professionals to ensure compliance with all regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[10][12]

    • Procedure:

      • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2][6]

      • Provide them with the full chemical name and all known hazard information.

  • Disposal of Empty Containers:

    • Rationale: Residual chemical in "empty" containers must be managed as hazardous waste to prevent improper discharge.[7]

    • Procedure:

      • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7]

      • Collect Rinsate: The first rinsate must be collected and disposed of as liquid hazardous waste.[6][7] Subsequent rinses may also need to be collected, depending on institutional and local regulations.[7]

      • Deface Label: After the container is triple-rinsed and dry, completely deface or remove the original product label.[7][14]

      • The clean, defaced container can then typically be disposed of in the appropriate glass or plastic recycling bin.[5]

Disposal Workflow Diagram

DisposalWorkflow start Waste Generation (Solid Compound & Contaminated Items) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate Waste Stream (Keep separate from bases, oxidizers, etc.) start->segregate spill Spill Occurs start->spill container Place in Labeled, Compatible Hazardous Waste Container segregate->container store Store Securely in Designated Hazardous Waste Accumulation Area container->store contact_ehs Contact Institutional EHS or Licensed Disposal Vendor store->contact_ehs pickup Arrange for Professional Pickup and Final Disposal contact_ehs->pickup end Disposal Complete pickup->end spill_protocol Follow Spill Management Protocol spill->spill_protocol YES spill_protocol->container  Collected spill material

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Inferred Hazard Profile A thorough risk assessment is paramount before handling any new chemical entity. Based on its constituent parts, 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is presumed to possess the follo...

Author: BenchChem Technical Support Team. Date: March 2026

Inferred Hazard Profile

A thorough risk assessment is paramount before handling any new chemical entity. Based on its constituent parts, 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is presumed to possess the following hazards:

  • Corrosivity and Irritation: The parent azetidine is known to be corrosive, capable of causing severe skin burns and eye damage[1][2]. The carboxylic acid functional group also contributes to potential skin and eye irritation[3][4].

  • Respiratory Irritation: Handling the compound as a powder may generate dust, which could be harmful if inhaled, potentially causing respiratory tract irritation[4][5][6][7].

  • Flammability: Azetidine is a highly flammable liquid[2]. While the final compound is a solid, it may be combustible[3].

  • Toxicity: The compound may be harmful if swallowed or absorbed through the skin[1][6][7].

Given these potential risks, adherence to stringent safety protocols is not merely a recommendation but a necessity for ensuring a safe laboratory environment[8][9][10].

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to minimize exposure risk. The following table summarizes the mandatory PPE for handling 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Provides robust protection against splashes and potential aerosol generation, which is crucial given the inferred corrosive nature of the compound[1][5][11][12].
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Offers protection against a broad range of chemicals, including acids[5][13][14][15]. Gloves must be inspected for any signs of degradation before each use and disposed of after handling the compound[1][12].
Body Protection A flame-resistant lab coat worn over non-synthetic clothing. An impervious apron should be worn when handling larger quantities.Protects the skin from contact and minimizes fire risk[5]. Ensures complete protection against skin contact[1].
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for powders) or a respirator with acid gas cartridges.Necessary when working with the powder form to prevent inhalation of dust, or if there is a risk of aerosol generation. This should be used in conjunction with engineering controls like a fume hood[1][5].
Foot Protection Closed-toe, closed-heel shoes.Protects feet from spills and falling objects[5].

Operational Handling Protocol: A Step-by-Step Approach

A systematic workflow is essential for minimizing risks during the handling of research chemicals[8].

Step 1: Preparation and Engineering Controls

  • Work in a Fume Hood: Always handle 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid in a certified and properly functioning chemical fume hood to minimize inhalation exposure[5][8][14].

  • Emergency Equipment Accessibility: Ensure that an eyewash station and a safety shower are immediately accessible and unobstructed[8][11].

  • Clear Workspace: Maintain a clean and uncluttered work area. Remove all flammable and incompatible materials, such as bases, from the immediate vicinity[3][10].

Step 2: Dispensing and Use

  • Avoid Dust Generation: When handling the solid, use techniques that minimize the creation of dust.

  • Grounding: For larger quantities, ensure that equipment is properly bonded and grounded to prevent static discharge, which could be an ignition source[2].

  • Labeling: All containers holding the compound must be clearly and accurately labeled with the full chemical name and hazard warnings[8][13][14].

Step 3: Post-Handling

  • Decontamination: Thoroughly decontaminate the work area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste[1].

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[6][11][16].

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is critical[8].

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary[1].

  • Ventilate: Ensure the area is well-ventilated[1].

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels[1][13].

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal[1][17].

  • Report: Report the spill to your laboratory supervisor and the institution's Environmental Health & Safety (EHS) department[13].

Personal Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][12][18].

  • Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1][12].

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[1][12].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[1][12].

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste:

  • Segregation: This chemical waste must be segregated from other waste streams to avoid incompatible reactions[1][14].

  • Containerization: Use a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., high-density polyethylene) with a secure cap[13][14].

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name and associated hazards[13][14].

  • Storage: Store the waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area, away from ignition sources[1][14].

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not pour this chemical down the drain[1][13].

Empty Container Disposal:

  • Triple Rinsing: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations[13].

  • Disposal of Rinsed Containers: Once properly decontaminated, the container can be disposed of as non-hazardous waste, following institutional guidelines[14].

Workflow for Safe Handling and Disposal

The following diagram outlines the comprehensive workflow for managing 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency a Review SDS/Inferred Hazards b Don Appropriate PPE a->b c Prepare Fume Hood & Workspace b->c d Weigh/Dispense Compound c->d Proceed with caution e Perform Experiment d->e f Decontaminate Workspace e->f k Spill or Exposure Occurs e->k If incident occurs g Segregate Chemical Waste f->g h Label Hazardous Waste Container g->h i Store in Designated Area h->i j Arrange for Professional Disposal i->j l Follow Emergency Procedures k->l m Report to Supervisor/EHS l->m

Caption: Workflow for the safe handling and disposal of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid.

References

  • BenchChem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • BenchChem. (n.d.). Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • Columbia University. (n.d.). Specific Chemicals Guidelines. Research.
  • BenchChem. (n.d.). Personal protective equipment for handling 1-Methyl-7-nitroindazole-3-carboxylic acid.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.
  • Apollo Scientific. (2023, July 5). Azetidine hydrochloride.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-D-Azetidine-2-carboxylic acid.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • The University of New Mexico. (n.d.). Chemical Safety Guidelines. Environmental Health & Safety.
  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET: Azetidine-3-carboxylic acid.
  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET.
  • UC San Diego. (2023, November 14). General Chemical Safety Guidelines. Blink.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • MedChemExpress. (2025, October 22). Azetidine-3-carboxylic acid-SDS.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 1-BOC-Azetidine-3-carboxylic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.